Dmt-d-Arg-Phe-A2pr-NH2
Description
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Structure
2D Structure
Properties
CAS No. |
651317-21-4 |
|---|---|
Molecular Formula |
C29H43N9O5 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C29H43N9O5/c1-16-11-19(39)12-17(2)20(16)14-21(31)26(41)36-22(9-6-10-35-29(33)34)27(42)37-23(13-18-7-4-3-5-8-18)28(43)38-24(15-30)25(32)40/h3-5,7-8,11-12,21-24,39H,6,9-10,13-15,30-31H2,1-2H3,(H2,32,40)(H,36,41)(H,37,42)(H,38,43)(H4,33,34,35)/t21-,22+,23-,24-/m0/s1 |
InChI Key |
SQXZKWOLWYWAEV-KIHHCIJBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CN)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CN)C(=O)N)N)C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Dmt-d-Arg-Phe-A2pr-NH2 ([Dmt¹]DALDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the mechanism of action of the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, more commonly known in scientific literature as [Dmt¹]DALDA. [Dmt¹]DALDA is a potent and highly selective agonist for the mu (µ)-opioid receptor and has demonstrated significantly greater analgesic potency than morphine in preclinical studies.[1][2] This guide will detail its binding affinity, functional activity, and the downstream signaling pathways it modulates. Furthermore, it will outline the key experimental protocols used to characterize this compound and present quantitative data in a clear, tabular format for ease of comparison.
Core Mechanism of Action: Mu-Opioid Receptor Agonism
[Dmt¹]DALDA exerts its primary pharmacological effects through its high-affinity binding to and activation of the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1][3] The substitution of the endogenous tyrosine with 2',6'-dimethyltyrosine (Dmt) at the first position significantly enhances its binding affinity and potency compared to its parent compound, DALDA.[4]
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinity (Ki) and functional activity (EC50 and Emax) of [Dmt¹]DALDA at the human µ-opioid receptor, in comparison to other standard opioid peptides.
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximum Effect (Emax, % vs DAMGO) |
| [Dmt¹]DALDA | 0.23 ± 0.04 | 0.11 ± 0.02 | 100 |
| DALDA | 6.21 ± 1.23 | 32.1 ± 5.6 | 100 |
| DAMGO | 2.98 ± 0.54 | 3.85 ± 0.71 | 100 |
Data sourced from competitive radioligand binding assays and [³⁵S]GTPγS functional assays using Chinese Hamster Ovary (CHO) cell membranes stably expressing the human µ-opioid receptor.[4]
Downstream Signaling Pathway
Upon binding of [Dmt¹]DALDA, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins. This activation initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits interact with and modulate ion channels. This includes the inhibition of voltage-gated Ca²⁺ channels, which reduces neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[5]
The following diagram illustrates the primary signaling pathway activated by [Dmt¹]DALDA.
Caption: Signaling pathway of [Dmt¹]DALDA at the µ-opioid receptor.
Secondary Mechanisms of Action
In addition to its primary role as a µ-opioid receptor agonist, [Dmt¹]DALDA has been reported to possess other pharmacological activities that may contribute to its analgesic profile.
-
Norepinephrine Reuptake Inhibition: [Dmt¹]DALDA has been shown to inhibit the reuptake of norepinephrine, which can enhance descending inhibitory pain pathways.[3]
-
Mitochondria-Targeted Antioxidant: The Dmt residue provides antioxidant properties, and the peptide has been shown to target mitochondria, potentially mitigating oxidative stress associated with neuropathic pain.[1][3][6]
Experimental Protocols
The characterization of [Dmt¹]DALDA involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and analgesic efficacy.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of [Dmt¹]DALDA for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human µ-opioid receptor.
-
Incubation: Cell membranes (15-20 µg of protein) are incubated in a buffer solution (50 mM Tris-HCl, pH 7.4) with a specific µ-opioid receptor radioligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled competitor, [Dmt¹]DALDA.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of [Dmt¹]DALDA that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of [Dmt¹]DALDA as a µ-opioid receptor agonist.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the human µ-opioid receptor are used.
-
Incubation: The membranes are incubated in an assay buffer containing GDP, MgCl₂, NaCl, and [³⁵S]GTPγS, along with varying concentrations of [Dmt¹]DALDA.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide via filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of [Dmt¹]DALDA that produces 50% of the maximal response) and the Emax (the maximal effect, often expressed as a percentage of the response to a standard full agonist like DAMGO).
Thermal Hyperalgesia Model (Rat)
Objective: To assess the in vivo analgesic efficacy of [Dmt¹]DALDA in a model of neuropathic pain.
Methodology:
-
Induction of Neuropathic Pain: Neuropathic pain is induced in rats, for example, by surgical ligation of a spinal nerve (e.g., the L5 spinal nerve).
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the testing apparatus.
-
Baseline Measurement: The baseline thermal pain threshold is determined using a radiant heat source focused on the plantar surface of the hind paw. The latency for the rat to withdraw its paw is recorded.
-
Drug Administration: [Dmt¹]DALDA or a vehicle control is administered (e.g., via intrathecal or systemic injection).
-
Post-treatment Measurements: Paw withdrawal latencies are measured at multiple time points after drug administration.
-
Data Analysis: The increase in paw withdrawal latency is calculated as a measure of analgesia. The efficacy of [Dmt¹]DALDA is often compared to that of a standard analgesic like morphine.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel opioid peptide like [Dmt¹]DALDA.
Caption: Experimental workflow for characterizing [Dmt¹]DALDA.
Conclusion
[Dmt¹]DALDA is a highly potent and selective µ-opioid receptor agonist with a multifaceted mechanism of action that also includes norepinephrine reuptake inhibition and antioxidant effects. Its distinct pharmacological profile, particularly its potent analgesic effects in the spinal cord, makes it a compound of significant interest for the development of novel pain therapeutics. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and similar opioid peptides.
References
- 1. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]
- 2. Spared nerve injury rats exhibit thermal hyperalgesia on an automated operant dynamic thermal escape Task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dmt-d-Arg-Phe-A2pr-NH2 ([Dmt¹]DALDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, more commonly referred to in scientific literature as [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂). This potent and highly selective µ-opioid receptor (MOR) agonist exhibits a unique pharmacological profile, including significant analgesic properties, a potential for reduced side effects compared to traditional opioids like morphine, and a novel dual mechanism of action involving mitochondria-targeted antioxidant activity. This document details its receptor binding and functional activity, outlines key experimental protocols for its characterization, and illustrates its primary signaling pathway. The information presented is intended to support further research and development of this promising therapeutic candidate. It is important to note that while the query specified "A2pr" (α,β-diaminopropionic acid), the vast body of scientific literature focuses on the Lysine-containing analogue, [Dmt¹]DALDA. This guide will focus on the well-characterized [Dmt¹]DALDA.
Core Compound Profile
-
Compound Name: [Dmt¹]DALDA
-
Full Chemical Name: H-Dmt-d-Arg-Phe-Lys-NH₂
-
Chemical Formula: C₃₉H₅₅N₉O₅
-
Key Features: A synthetic tetrapeptide derived from dermorphin, characterized by the presence of 2',6'-dimethyltyrosine (Dmt) at position 1 and a d-Arginine at position 2, which confers high enzymatic stability.[1] It is a highly potent and selective µ-opioid receptor agonist.[1][2]
Quantitative Data
Receptor Binding Affinity
The following table summarizes the binding affinity of [Dmt¹]DALDA for the human µ-opioid receptor (hMOR), often compared to the standard MOR agonist DAMGO and its parent compound DALDA.
| Compound | Receptor | Kᵢ (nM) | K𝘥 (nM) | Radioligand | Source |
| [Dmt¹]DALDA | hMOR | - | 0.199 | [³H][Dmt¹]DALDA | [2] |
| [Dmt¹]DALDA | rat MOR | 0.143 | - | - | [1] |
| DALDA | hMOR | 2.55 | - | [³H]DAMGO | [1] |
| DALDA | rat MOR | 1.69 | - | - | [1] |
| DAMGO | hMOR | 0.63 | - | [³H]DAMGO | [1] |
Kᵢ (Inhibition Constant): A measure of the affinity of a ligand for a receptor in a competition binding assay. A lower Kᵢ indicates a higher affinity. K𝘥 (Dissociation Constant): A measure of the affinity of a ligand for a receptor in a saturation binding assay. A lower K𝘥 indicates a higher affinity.
Receptor Selectivity
[Dmt¹]DALDA demonstrates high selectivity for the µ-opioid receptor over the δ-opioid receptor (hDOR) and κ-opioid receptor (hKOR).
| Compound | hMOR:hDOR Selectivity Ratio | hMOR:hKOR Selectivity Ratio | Source |
| [Dmt¹]DALDA | ~10,000 | 26 | [2] |
| DAMGO | ~1,250 | 180 | [2] |
Functional Activity
The agonist activity of [Dmt¹]DALDA at the human µ-opioid receptor is typically assessed using a [³⁵S]GTPγS binding assay, which measures G protein activation.
| Compound | Receptor | EC₅₀ (nM) | Efficacy (% Stimulation vs. DAMGO) | Source |
| [Dmt¹]DALDA | hMOR | 0.09 | 100% (Full Agonist) | [1] |
| DALDA | hMOR | 26.3 | 100% (Full Agonist) | [1] |
| DAMGO | hMOR | 3.16 | 100% (Reference Full Agonist) | [1] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
In Vivo Analgesic Potency
[Dmt¹]DALDA exhibits significantly greater analgesic potency compared to morphine, particularly following intrathecal administration.
| Administration Route | Potency vs. Morphine | Animal Model | Pain Test | Source |
| Intrathecal (i.th.) | ~3000-fold more potent | Rat | Acute Pain | [3] |
| Subcutaneous (s.c.) | 40-220-fold more potent | Rat/Mouse | Acute Pain | [3] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Kᵢ) of [Dmt¹]DALDA for the µ-opioid receptor.
-
Preparation of Membranes: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOR) are prepared. This involves homogenization of the cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Components:
-
Cell membranes (10-20 µg protein per well)
-
Radioligand: A fixed concentration of a known µ-opioid receptor radioligand, such as [³H]DAMGO.
-
Test Compound: A range of concentrations of the unlabeled test compound ([Dmt¹]DALDA).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled µ-opioid receptor ligand (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The components are incubated together in a 96-well plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to the µ-opioid receptor.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-hMOR cells are prepared.
-
Assay Components:
-
Cell membranes (5-10 µg protein per well)
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G proteins.
-
GDP: To ensure that the G proteins are in their inactive, GDP-bound state at the start of the assay.
-
Test Compound: A range of concentrations of the agonist ([Dmt¹]DALDA).
-
Basal Binding Control: No agonist is added to determine the basal level of G protein activation.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS is added.
-
-
Incubation: The components are incubated in an assay buffer (typically containing MgCl₂ and NaCl) at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity bound to the filters is measured by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as a dose-response curve to determine the EC₅₀ and the maximal stimulation (Eₘₐₓ) produced by the agonist.
Radiant Heat Paw-Withdrawal Test (Hargreaves Test) for Thermal Hyperalgesia
This in vivo assay is used to assess the analgesic effect of [Dmt¹]DALDA in animal models of neuropathic pain.
-
Animal Model: A model of neuropathic pain is induced in rats, for example, by surgical ligation of the L5 spinal nerve.
-
Acclimatization: The rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimatize for at least 15 minutes before testing.
-
Application of Thermal Stimulus: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the rat's hind paw.
-
Measurement of Paw Withdrawal Latency: The time taken for the rat to withdraw its paw from the heat source is recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Drug Administration: [Dmt¹]DALDA or a control substance (e.g., saline, morphine) is administered, for example, via subcutaneous or intrathecal injection.
-
Post-treatment Testing: The paw withdrawal latency is measured at several time points after drug administration.
-
Data Analysis: An increase in the paw withdrawal latency is indicative of an analgesic effect. The data is often presented as the percentage of the maximum possible effect (%MPE).
Signaling Pathways and Mechanisms of Action
µ-Opioid Receptor Signaling
[Dmt¹]DALDA acts as a full agonist at the µ-opioid receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway is as follows:
Caption: µ-Opioid Receptor Signaling Pathway Activated by [Dmt¹]DALDA.
Mitochondria-Targeted Antioxidant Mechanism
A unique feature of [Dmt¹]DALDA is its ability to act as a mitochondria-targeted antioxidant. This activity is attributed to the Dmt residue.
Caption: Mitochondrial Antioxidant Mechanism of [Dmt¹]DALDA.
This dual mechanism, combining potent µ-opioid receptor agonism with the ability to reduce oxidative stress at the mitochondrial level, may contribute to its superior efficacy in neuropathic pain models, where mitochondrial dysfunction and oxidative stress are known to play a significant role.[3]
Conclusion
[Dmt¹]DALDA is a compelling peptide-based therapeutic candidate with a multifaceted pharmacological profile. Its high affinity, selectivity, and potency as a µ-opioid receptor agonist, coupled with its unique mitochondria-targeted antioxidant activity, position it as a promising alternative to traditional opioids, particularly for the treatment of chronic and neuropathic pain. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers interested in exploring the full therapeutic potential of this remarkable compound.
References
- 1. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Mu-Opioid Receptor Selectivity Profile of Dmt-d-Arg-Phe-A2pr-NH₂ and Related Analogues
Abstract: This document provides a detailed technical overview of the mu-opioid receptor (MOR) selectivity and activity of the tetrapeptide Dmt-d-Arg-Phe-A2pr-NH₂. Direct quantitative data for this specific peptide is sparse in publicly available literature. Therefore, this guide leverages comprehensive data from its parent compound, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂), and the closely related analogue, H-Dmt-d-Arg-Phe-A2bu-NH₂. These compounds are potent and highly selective MOR agonists. This paper consolidates binding affinity data, details common experimental protocols for receptor binding and functional assays, and illustrates the canonical mu-opioid receptor signaling pathway.
Introduction
Opioid peptides are critical tools in pain management research. The development of ligands with high selectivity for the mu-opioid receptor (MOR) over delta (DOR) and kappa (KOR) receptors is a key objective to isolate therapeutic analgesic effects from the side effects associated with other opioid receptors. The tetrapeptide analogue Dmt-d-Arg-Phe-A2pr-NH₂ belongs to a class of dermorphin-derived peptides characterized by a 2',6'-dimethyltyrosine (Dmt) residue at the N-terminus, which has been shown to significantly enhance MOR affinity and potency[1][2].
The parent compound for this series, [Dmt¹]DALDA, is an extraordinarily potent and selective MOR agonist[3][4][5][6]. Structural modifications, such as replacing the C-terminal Lysine residue with other diamino acids like α,γ-diaminobutyric acid (A2bu) or α,β-diaminopropionic acid (A2pr/Dap), are explored to fine-tune the pharmacological profile. This guide will use data from the most relevant available analogues to build a comprehensive profile pertinent to Dmt-d-Arg-Phe-A2pr-NH₂.
Quantitative Binding Affinity Profile
Table 1: Opioid Receptor Binding Affinities of H-Dmt-d-Arg-Phe-A2bu-NH₂ Data derived from competitive displacement assays using rat brain membranes.
| Ligand | Receptor | Radioligand | Kᵢ (nM) | Selectivity Ratio (Kᵢ / Kᵢμ) |
| H-Dmt-d-Arg-Phe-A2bu-NH₂ | μ (MOR) | [³H]DAMGO | 0.44 ± 0.05 | 1 |
| δ (DOR) | [³H]DPDPE | 1130 ± 120 | 2568 | |
| κ (KOR) | [³H]U-69,593 | 11.0 ± 1.2 | 25 |
Source: Schiller, P.W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. European Journal of Medicinal Chemistry.[7]
For context, the parent compound [Dmt¹]DALDA shows even more pronounced selectivity, with a Kᵢμ of 0.143 nM and selectivity ratios of 14,700 for DOR and 156 for KOR[5].
Functional Activity Profile
Functional assays measure the biological response triggered by ligand binding. The GTPγS binding assay is a common method to quantify G-protein activation following receptor agonism. Agonist binding to a G-protein coupled receptor (GPCR) like MOR facilitates the exchange of GDP for GTP on the Gα subunit, an event that can be measured using the non-hydrolyzable GTP analog, [³⁵S]GTPγS[8][9][10].
Table 2: Functional Agonist Potency in Guinea Pig Ileum (GPI) Bioassay The GPI bioassay is a classic functional assay where inhibition of electrically induced contractions is mediated primarily by MOR agonists.
| Compound | IC₅₀ (nM) |
| H-Dmt-d-Arg-Phe-A2bu-NH₂ | 0.29 ± 0.04 |
| [Dmt¹]DALDA (Parent Compound) | 0.11 ± 0.01 |
| Morphine (Reference) | 40.8 ± 3.5 |
Source: Schiller, P.W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. European Journal of Medicinal Chemistry.[7]
The sub-nanomolar IC₅₀ value indicates that the analogue is a highly potent MOR agonist, consistent with its high binding affinity.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a typical procedure to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a selective radioligand from a receptor.
Objective: To determine the inhibitory constant (Kᵢ) of Dmt-d-Arg-Phe-A2pr-NH₂ at MOR, DOR, and KOR.
Materials:
-
Membrane Preparations: Rat brain membranes or membranes from cell lines (e.g., CHO) stably expressing human MOR, DOR, or KOR.
-
Radioligands:
-
MOR: [³H]DAMGO (a selective mu-agonist)
-
DOR: [³H]DPDPE (a selective delta-agonist)
-
KOR: [³H]U-69,593 (a selective kappa-agonist)
-
-
Test Compound: Dmt-d-Arg-Phe-A2pr-NH₂, prepared in serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable opioid antagonist.
-
Instrumentation: Scintillation counter, glass fiber filters, cell harvester.
Procedure:
-
Incubation Setup: In reaction tubes, combine the assay buffer, a fixed concentration of the appropriate radioligand (typically near its Kᴅ value), and varying concentrations of the unlabeled test compound.
-
Initiate Reaction: Add the receptor-containing membrane preparation to each tube to start the binding reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Termination and Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This step separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay
This protocol describes a method to assess the functional agonist activity of a compound at a GPCR.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Dmt-d-Arg-Phe-A2pr-NH₂ in stimulating G-protein activation at the MOR.
Materials:
-
Membrane Preparations: Cell membranes expressing a high density of MOR.
-
Reagents: [³⁵S]GTPγS, GDP (to ensure binding is agonist-dependent), varying concentrations of the test compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter, glass fiber filters, cell harvester.
Procedure:
-
Pre-incubation: Incubate membranes with GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive, GDP-bound state.
-
Incubation Setup: In reaction tubes, add the assay buffer, [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of the test compound.
-
Initiate Reaction: Add the pre-incubated membrane preparation to the tubes.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Separation: Terminate the assay by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash filters with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity via liquid scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation).
Mu-Opioid Receptor Signaling Pathway
The mu-opioid receptor is a canonical member of the Class A G-protein coupled receptor (GPCR) family. Its primary signaling mechanism involves coupling to inhibitory G-proteins (Gαi/o).[11][12]
Mechanism of Action:
-
Agonist Binding: An agonist, such as Dmt-d-Arg-Phe-A2pr-NH₂, binds to the extracellular domain of the MOR.
-
Conformational Change: Ligand binding induces a conformational change in the receptor, which acts as a guanine nucleotide exchange factor (GEF).
-
G-Protein Activation: The activated MOR promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[12]
-
Downstream Effects:
-
Gαi/o-GTP: The primary effector for the Gαi/o subunit is adenylyl cyclase (AC). Gαi/o inhibits AC, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11][13]
-
Gβγ: The dissociated Gβγ dimer can modulate other effectors, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and inhibiting N-type voltage-gated calcium channels (reducing neurotransmitter release).[12]
-
-
Signal Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer. This process is accelerated by Regulator of G-protein Signaling (RGS) proteins. The receptor itself is desensitized via phosphorylation by GPCR kinases (GRKs) and subsequent binding of β-arrestin, which promotes receptor internalization.[11][13][14]
Caption: Canonical MOR Gi/o-coupled signaling pathway.
Receptor Selectivity Profile
The therapeutic utility of an opioid ligand is often defined by its selectivity profile. A compound is considered selective for one receptor type if its binding affinity for that receptor is significantly higher than for others. This is quantitatively expressed using selectivity ratios.
Caption: Binding affinity profile of a close structural analogue.
Conclusion
While direct experimental data for Dmt-d-Arg-Phe-A2pr-NH₂ is limited, analysis of its parent compound, [Dmt¹]DALDA, and its close structural analogue, H-Dmt-d-Arg-Phe-A2bu-NH₂, provides a strong predictive framework for its pharmacological profile. This class of peptides is characterized by exceptionally high affinity and selectivity for the mu-opioid receptor, coupled with potent agonist activity. The data suggest that Dmt-d-Arg-Phe-A2pr-NH₂ is a valuable research tool for investigating MOR-mediated physiological effects, with a pharmacological profile indicative of a potent analgesic agent. Further direct characterization is warranted to confirm these inferred properties.
References
- 1. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 12. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. μ-opioid receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA) as a Mitochondria-Targeted Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction and the associated oxidative stress are implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury. The development of therapies that specifically target mitochondria to mitigate oxidative damage is a promising therapeutic strategy. This technical guide provides a comprehensive overview of the synthetic tetrapeptide H-Dmt-d-Arg-Phe-Lys-NH2, also known as [Dmt¹]DALDA, a potent mitochondria-targeted antioxidant. While initially developed as a highly selective µ-opioid receptor agonist for analgesia, its significant antioxidant properties, conferred by the 2',6'-dimethyltyrosine (Dmt) residue, have garnered considerable interest. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the involved signaling pathways and workflows. For comparative purposes and to provide a broader context on mitochondria-targeted antioxidant peptides, data and mechanisms of the closely related and extensively studied peptide SS-31 (H-D-Arg-Dmt-Lys-Phe-NH2) are also included.
Introduction to [Dmt¹]DALDA and Mitochondria-Targeted Antioxidants
[Dmt¹]DALDA is a synthetic tetrapeptide that belongs to the family of Szeto-Schiller (SS) peptides, which are characterized by an alternating motif of aromatic and cationic amino acids.[1][2] This structural feature facilitates their cell permeability and selective accumulation within the inner mitochondrial membrane.[3] The primary antioxidant moiety of [Dmt¹]DALDA is the N-terminal Dmt residue, a synthetic amino acid with a methylated phenol structure that enhances its ability to scavenge reactive oxygen species (ROS).
The therapeutic potential of mitochondria-targeted antioxidants lies in their ability to concentrate at the primary site of ROS production within the cell, thereby protecting mitochondrial function and preventing the downstream cascade of cellular damage. Unlike general antioxidants, this targeted approach allows for greater efficacy at lower concentrations, minimizing off-target effects.
Mechanism of Action
The antioxidant mechanism of [Dmt¹]DALDA and related SS-peptides involves a multi-faceted approach targeting the inner mitochondrial membrane and the sources of oxidative stress.
Mitochondrial Targeting
The selective accumulation of [Dmt¹]DALDA and other SS-peptides in the inner mitochondrial membrane is driven by an electrostatic interaction between the positively charged amino acids (d-Arg and Lys) and the negatively charged phospholipid, cardiolipin.[4][5][6] Cardiolipin is almost exclusively found in the inner mitochondrial membrane and plays a crucial role in maintaining the structure of mitochondrial cristae and the function of the electron transport chain complexes.[5][7] This interaction is independent of the mitochondrial membrane potential.
Reactive Oxygen Species (ROS) Scavenging
The 2',6'-dimethyltyrosine (Dmt) residue is the key to the antioxidant activity of [Dmt¹]DALDA. The electron-donating methyl groups on the phenol ring of Dmt enhance its ability to donate a hydrogen atom to neutralize free radicals, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[2] This direct scavenging activity reduces the overall burden of oxidative stress within the mitochondria.
Modulation of Mitochondrial Function
By reducing ROS levels and interacting with cardiolipin, [Dmt¹]DALDA and SS-31 help to preserve mitochondrial function under conditions of stress. This includes:
-
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Oxidative stress is a key trigger for the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. Sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[8] By scavenging ROS, these peptides inhibit the opening of the mPTP.[8]
-
Preservation of ATP Synthesis: By protecting the integrity of the electron transport chain and preventing the collapse of the mitochondrial membrane potential, these peptides help to maintain efficient ATP production.[1][8]
Downstream Signaling Pathways
The antioxidant effects of these peptides can influence downstream signaling pathways involved in inflammation and cellular defense mechanisms. For instance, the related peptide SS-31 has been shown to modulate the NF-κB and Nrf2 signaling pathways.[8][9] NF-κB is a key regulator of inflammation, and its activation can be triggered by ROS. By reducing ROS, SS-31 can suppress the activation of the NF-κB pathway.[8] The Nrf2 pathway is a primary cellular defense against oxidative stress, and its activation can be influenced by the cellular redox state. SS-31 has been shown to restore Nrf2 expression under oxidative stress conditions.[9]
Quantitative Data on Antioxidant and Biological Activity
The following tables summarize key quantitative data for [Dmt¹]DALDA and the related peptide SS-31. It is important to note that much of the quantitative data for [Dmt¹]DALDA focuses on its potent µ-opioid receptor agonist activity, with its antioxidant function often discussed as a contributing factor to its overall efficacy in models of neuropathic pain.[10][11]
Table 1: Opioid Receptor Binding Affinity and Agonist Potency of [Dmt¹]DALDA and Related Peptides
| Peptide | Receptor | Binding Affinity (Kᵢ, nM) | Agonist Potency (IC₅₀, nM) | Reference |
| [Dmt¹]DALDA (SS-02) | µ | 1.03 ± 0.04 | 5.38 ± 0.91 | [12] |
| SS-31 | µ | 4900 ± 210 | Inactive | [12] |
| SS-20 | µ | Inactive | Inactive | [12] |
Table 2: In Vivo Analgesic Potency of [Dmt¹]DALDA
| Animal Model | Administration | Potency (vs. Morphine) | Reference |
| Neuropathic Pain (Rat) | Subcutaneous | 15-fold more potent | [10] |
Table 3: Effects of SS-31 on Oxidative Stress and Cell Viability
| Parameter | Cell/Tissue Model | Treatment | Effect | Reference |
| Total ROS Production | Leukocytes from Type 2 Diabetes Patients | 100 nM SS-31 | Significant reduction in DCFH-DA fluorescence | [13] |
| Mitochondrial ROS Production | Leukocytes from Type 2 Diabetes Patients | 100 nM SS-31 | Significant reduction in MitoSOX fluorescence | [13] |
| Cell Viability | 661W cells (H₂O₂-induced injury) | 100 nM SS-31 | Increased from 0.55 to 0.63 | [14] |
| Intercellular ROS | Traumatic Brain Injury Model | SS-31 | Significant decrease in DHE fluorescence | [15] |
| Mitochondrial ROS | Traumatic Brain Injury Model | SS-31 | Significant decrease in MitoSOX fluorescence | [15] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the properties of mitochondria-targeted antioxidants like [Dmt¹]DALDA and SS-31.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the tetrapeptide H-Dmt-d-Arg-Phe-Lys-NH2.
Methodology:
-
Resin Selection: Rink amide resin is typically used to obtain a C-terminal amide.
-
First Amino Acid Loading: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is loaded onto the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid (Fmoc-Phe-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Wash: The resin is washed thoroughly with DMF after each deprotection and coupling step.
-
Repeat: Steps 3-5 are repeated for each subsequent amino acid (Fmoc-d-Arg(Pbf)-OH and Fmoc-Dmt-OH).
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.[16][17][18]
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To quantify the effect of the peptide on mitochondrial ROS production.
Methodology (using MitoSOX Red):
-
Cell Culture: Plate cells of interest in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Induction of Oxidative Stress (Optional): Treat cells with an agent known to induce mitochondrial ROS (e.g., rotenone, antimycin A, or H₂O₂).
-
Peptide Treatment: Treat the cells with various concentrations of the test peptide for a specified duration.
-
MitoSOX Red Staining: Incubate the cells with MitoSOX Red reagent (typically 5 µM) in a suitable buffer at 37°C, protected from light. MitoSOX Red is a fluorescent dye that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
-
Wash: Wash the cells to remove excess dye.
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.[13]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine if the peptide can prevent the collapse of the mitochondrial membrane potential.
Methodology (using JC-1 Dye):
-
Cell Culture and Treatment: Culture and treat cells with the test peptide and an inducer of mitochondrial depolarization (e.g., CCCP as a positive control, or the experimental stressor).
-
JC-1 Staining: Incubate the cells with JC-1 dye. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent aggregates at high mitochondrial membrane potential.
-
Wash: Wash the cells to remove excess dye.
-
Analysis: Measure both the green and red fluorescence using a fluorescence plate reader, microscope, or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[19][20]
Cell Viability Assay
Objective: To assess the cytoprotective effect of the peptide against oxidative stress-induced cell death.
Methodology (using MTT Assay):
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test peptide in the presence or absence of a cytotoxic agent that induces oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. An increase in absorbance correlates with an increase in cell viability.[21]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Mechanism of action of [Dmt¹]DALDA in mitochondria.
Caption: General experimental workflow for evaluating antioxidant activity.
Caption: Modulation of Nrf2 and NF-κB signaling pathways by SS-peptides.
Conclusion and Future Directions
H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA) represents a promising class of bifunctional molecules with both potent analgesic and significant mitochondria-targeted antioxidant properties. Its ability to selectively accumulate in mitochondria and scavenge reactive oxygen species at their source makes it a compelling candidate for further investigation in diseases driven by mitochondrial oxidative stress. While much of the existing research has focused on its utility in neuropathic pain, a deeper exploration of its direct antioxidant efficacy in a broader range of pathological conditions is warranted. Future research should aim to:
-
Generate more comprehensive quantitative data on the direct antioxidant activity of [Dmt¹]DALDA.
-
Elucidate the full spectrum of downstream signaling pathways modulated by [Dmt¹]DALDA, particularly in non-neuronal cell types.
-
Evaluate the therapeutic potential of [Dmt¹]DALDA in preclinical models of diseases where mitochondrial oxidative stress is a key pathogenic factor, independent of its analgesic properties.
The development of such targeted antioxidant therapies holds great promise for addressing the unmet medical needs in a variety of debilitating diseases.
References
- 1. Mitochondrion-Targeted Peptide SS-31 Inhibited Oxidized Low-Density Lipoproteins-Induced Foam Cell Formation through both ROS Scavenging and Inhibition of Cholesterol Influx in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cardiolipin-targeted peptides rejuvenate mitochondrial function, remodel mitochondria, and promote tissue regeneration during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SS-31, a Mitochondria-Targeting Peptide, Ameliorates Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Dmt(1)]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Mitochondrial Antioxidant SS-31 Modulates Oxidative Stress, Endoplasmic Reticulum Stress, and Autophagy in Type 2 Diabetes [mdpi.com]
- 14. Synthesis, Characterization, and Specific Localization of Mitochondrial-Targeted Antioxidant Peptide SS31 Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Dmt-Peptide Analogs in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The limitations of current analgesics have spurred the search for novel therapeutic agents with improved efficacy and side-effect profiles. This technical guide focuses on the preclinical data of potent synthetic opioid peptide analogs related to the Dmt-d-Arg-Phe pharmacophore, as exemplified by H-Dmt-d-Arg-Phe-Lys-NH₂ ([Dmt¹]DALDA). Due to the absence of public scientific literature on the specific peptide Dmt-d-Arg-Phe-A2pr-NH₂, this document will utilize the extensive data available for its close and well-researched analog, [Dmt¹]DALDA, as a representative molecule for this class of compounds. This guide provides an in-depth overview of its mechanism of action, preclinical efficacy in neuropathic pain models, and detailed experimental protocols for its evaluation.
Introduction: The Rationale for Dmt-Peptide Analogs in Neuropathic Pain
Opioid receptors, particularly the mu (μ) and delta (δ) subtypes, are critical targets for pain modulation. While traditional opioids like morphine are potent analgesics, their utility is often limited by adverse effects such as respiratory depression, tolerance, and dependence. Synthetic peptides offer a promising alternative, allowing for chemical modifications that can enhance receptor selectivity, potency, and metabolic stability, thereby potentially separating therapeutic effects from unwanted side effects.
The incorporation of the unnatural amino acid 2',6'-dimethyltyrosine (Dmt) in place of Tyrosine at position 1 is a key feature of this peptide class. This modification significantly increases potency and selectivity for the μ-opioid receptor (MOR)[1][2]. The peptide H-Dmt-d-Arg-Phe-Lys-NH₂, known as [Dmt¹]DALDA, is a synthetic tetrapeptide that demonstrates extraordinary selectivity for the MOR and is an extremely potent analgesic, particularly after spinal administration[3][4]. Its unique properties, including inhibition of norepinephrine re-uptake and mitochondria-targeted antioxidant activity, make it a compound of particular interest for the complex mechanisms underlying neuropathic pain[3][4].
Mechanism of Action and Signaling Pathway
[Dmt¹]DALDA exerts its primary analgesic effect through potent agonism at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist like [Dmt¹]DALDA initiates a cascade of intracellular events.
-
G-Protein Coupling: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.
-
Downstream Inhibition: The activated Gαi/o-GTP subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit complex directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
Neuronal Hyperpolarization: The resulting potassium efflux and reduced calcium influx lead to hyperpolarization of the neuronal membrane, reducing neuronal excitability and inhibiting the release of nociceptive neurotransmitters such as substance P and glutamate from presynaptic terminals in the spinal cord.
Beyond its primary opioid action, [Dmt¹]DALDA possesses multifunctional properties that may contribute to its superior efficacy in neuropathic pain states. These include acting as a mitochondria-targeted antioxidant, which is relevant as mitochondrial reactive oxygen species (ROS) in dorsal horn neurons are implicated in neuropathic pain mechanisms[4].
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo quantitative data for [Dmt¹]DALDA, establishing its pharmacological profile.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
This table presents the binding affinity (Ki) and functional agonist potency (EC₅₀) of [Dmt¹]DALDA at human opioid receptors. Data is compared to the standard MOR agonist, DAMGO.
| Compound | Receptor | Binding Affinity Ki (nM) | Functional Potency EC₅₀ (nM) ([³⁵S]GTPγS Assay) | Efficacy (% Stimulation vs. DAMGO) |
| [Dmt¹]DALDA | μ (hMOR) | 0.23 ± 0.02 [2] | 0.51 ± 0.06 [2] | 90 ± 4 [2] |
| δ (hDOR) | ~2300 (est.)¹ | Full Agonist² | - | |
| κ (hKOR) | ~6 | Partial Agonist² | - | |
| DAMGO | μ (hMOR) | 1.46 ± 0.37[2] | 18.1 ± 2.0[2] | 100 (Reference)[2] |
| δ (hDOR) | - | Full Agonist² | - | |
| κ (hKOR) | - | Partial Agonist² | - |
¹Estimated from Kd of 0.199 nM for hMOR and ~10,000-fold selectivity for hMOR over hDOR.[1] ²Qualitative description from [³⁵S]GTPγS binding studies.[1]
Table 2: In Vivo Analgesic Efficacy in a Rat Model of Neuropathic Pain
This table summarizes the analgesic effect of intrathecally administered [Dmt¹]DALDA compared to morphine in a rat model of neuropathic pain (L5 spinal nerve ligation) by assessing thermal hyperalgesia.
| Compound | Administration | Neuropathic Pain Model | Behavioral Assay | Efficacy Outcome |
| [Dmt¹]DALDA | Intrathecal | Spinal Nerve Ligation (Rat) | Thermal Paw Withdrawal (Hargreaves Test) | More effective than morphine at equianalgesic doses from naive animals.[3][4] |
| Morphine | Intrathecal | Spinal Nerve Ligation (Rat) | Thermal Paw Withdrawal (Hargreaves Test) | Less effective in neuropathic rats compared to control rats.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline standard protocols for the in vitro and in vivo characterization of novel opioid peptides like Dmt-d-Arg-Phe-A2pr-NH₂.
In Vitro Assays
This protocol determines the binding affinity (Ki) of a test compound for opioid receptors.
-
Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the target human opioid receptor (e.g., CHO-hMOR cells) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
Competition Binding: In a 96-well plate, incubate a constant concentration of a selective radioligand (e.g., [³H]DAMGO for MOR) with prepared membranes (50-100 µg protein).
-
Test Compound Addition: Add increasing concentrations of the unlabeled test compound (e.g., [Dmt¹]DALDA) to compete with the radioligand for receptor binding sites.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the functional activation of G-proteins following receptor agonism.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.
-
Assay Buffer: Use an assay buffer containing MgCl₂, NaCl, EGTA, and a sufficient concentration of GDP (e.g., 10 µM) to maintain G-proteins in their inactive state.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), [³⁵S]GTPγS (a non-hydrolyzable GTP analog, e.g., 0.05 nM), and varying concentrations of the agonist test compound.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Determine basal binding (no agonist) and non-specific binding (in the presence of excess unlabeled GTPγS). Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
In Vivo Neuropathic Pain Model and Behavioral Assays
This surgical procedure is a widely used model to induce robust and long-lasting neuropathic pain symptoms.
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane). Shave and sterilize the skin over the lumbar region.
-
Surgical Exposure: Make a paraspinal incision at the L4-S2 level. Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Ligation: Isolate the L5 spinal nerve distal to the dorsal root ganglion (DRG). Tightly ligate the nerve with a suture (e.g., 6-0 silk).
-
Closure: Close the muscle layer and skin with appropriate sutures or staples.
-
Post-operative Care: Administer post-operative analgesics for the first 24-48 hours and monitor the animal for recovery and signs of distress. Allow 7-14 days for the full development of neuropathic pain behaviors before testing.
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Habituation: Place the animal in an enclosure with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw. Begin with a filament below the expected threshold.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon filament application.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower strength filament is used. If there is no response, the next higher strength filament is used.
-
Data Recording: Record the pattern of responses and calculate the 50% withdrawal threshold in grams.
This test measures the paw withdrawal latency to a noxious thermal stimulus.
-
Habituation: Place the animal in a plexiglass chamber on a temperature-controlled glass floor. Allow at least 15-30 minutes for acclimation.
-
Stimulation: Position a radiant heat source (e.g., a high-intensity light beam) beneath the glass floor, targeting the mid-plantar surface of the hind paw.
-
Measurement: Activate the heat source, which also starts a timer. The timer automatically stops when the animal withdraws its paw.
-
Cut-off Time: A pre-set cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Data Recording: The paw withdrawal latency is recorded in seconds. The test is typically repeated several times with an interval between measurements, and the average latency is calculated.
Conclusion and Future Directions
The synthetic peptide [Dmt¹]DALDA, a potent and highly selective μ-opioid receptor agonist, demonstrates significant promise as a lead compound for the development of novel analgesics for neuropathic pain. Its superior efficacy compared to morphine in preclinical models highlights the potential of this chemical class. The unique multifunctional properties of [Dmt¹]DALDA, such as its antioxidant activity, may provide additional therapeutic benefits by targeting multiple facets of neuropathic pain pathology.
Future research on novel analogs, such as the hypothetical Dmt-d-Arg-Phe-A2pr-NH₂, should focus on comprehensive characterization. This includes determining the influence of the "A2pr" substitution on receptor selectivity (μ vs. δ vs. κ), G-protein versus β-arrestin signaling bias, and the overall pharmacokinetic and pharmacodynamic profile. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate new chemical entities and advance the development of next-generation therapeutics for the effective management of neuropathic pain.
References
- 1. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Evolution of DALDA Peptides: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of DALDA peptides, a class of synthetic opioid peptides with significant research interest. The document details the progression from the initial peripherally restricted peptide, DALDA, to its highly potent, centrally acting analog, [Dmt¹]DALDA. Key experimental methodologies that have been pivotal in elucidating the activity of these peptides are described in detail, and quantitative data on their receptor binding and analgesic properties are presented in structured tables. Furthermore, this guide includes detailed diagrams of the mu-opioid receptor signaling pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and scientific processes involved.
Introduction: The Quest for Safer Opioids
The development of potent analgesics with reduced side effect profiles compared to traditional opioids like morphine has been a long-standing goal in medicinal chemistry. A key strategy has been the development of peripherally selective opioid agonists, which would not cross the blood-brain barrier (BBB) and therefore would be devoid of central side effects such as respiratory depression and addiction. This strategy led to the pioneering work on DALDA peptides.
The Discovery of DALDA: A Peripherally Acting Opioid Peptide
DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) is a synthetic tetrapeptide that emerged from the laboratory of Dr. Peter W. Schiller and his colleagues.[1][2] It was designed as a highly polar and potent agonist for the mu-opioid receptor (MOR).[1][3] The inclusion of a D-Arginine at the second position conferred metabolic stability, a significant improvement over many endogenous opioid peptides.[4] Due to its high polarity, DALDA was found to have very limited ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral opioid-mediated analgesia.[3][4]
The Evolution to [Dmt¹]DALDA: Unlocking Central Analgesia
While the peripheral selectivity of DALDA was advantageous for certain applications, the desire for a potent, systemically active analgesic spurred further structural modifications. A significant breakthrough was the substitution of the N-terminal Tyrosine with 2',6'-dimethyltyrosine (Dmt), resulting in the analog [Dmt¹]DALDA.[1] This modification dramatically increased the peptide's lipophilicity and, consequently, its ability to penetrate the blood-brain barrier.[4] In preclinical studies, [Dmt¹]DALDA demonstrated extraordinarily high antinociceptive potency, proving to be significantly more potent than morphine when administered systemically.[5]
Quantitative Analysis of DALDA and [Dmt¹]DALDA
The following tables summarize the key quantitative data that highlight the pharmacological differences between DALDA and its potent analog, [Dmt¹]DALDA.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Ki (nM) for μ-Receptor | Selectivity (Ki δ / Ki μ) | Reference |
| DALDA | 1.1 ± 0.1 | > 15,000 | [1] |
| [Dmt¹]DALDA | 0.19 ± 0.02 | > 20,000 | [1] |
Table 2: In Vivo Analgesic Potency (Mouse Tail-Flick Test)
| Compound | Administration | ED₅₀ (nmol/mouse) | Relative Potency to Morphine | Reference |
| [Dmt¹]DALDA | Intrathecal | 0.0003 | ~3000x | [6] |
| Morphine | Intrathecal | 0.9 | 1x | [6] |
| [Dmt¹]DALDA | Subcutaneous | 0.04 | >100x | [5] |
| Morphine | Subcutaneous | 4.5 | 1x | [5] |
Mechanism of Action: The Mu-Opioid Receptor Signaling Pathway
DALDA and its analogs exert their effects by acting as agonists at the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[7] Upon binding of an agonist like [Dmt¹]DALDA, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[8][9] The collective effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately underlies the analgesic effect.
References
- 1. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. Variation of the net charge, lipophilicity and side chain flexibility in Dmt1-DALDA: effect on opioid activity and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
The Structure-Activity Relationship of Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the synthetic opioid peptide Dmt-d-Arg-Phe-Lys-NH2, commonly known as [Dmt¹]DALDA. As the initial query for "Dmt-d-Arg-Phe-A2pr-NH2" did not correspond to a known peptide, and given the extensive research on the structurally similar and pharmacologically significant [Dmt¹]DALDA, this guide focuses on the latter. [Dmt¹]DALDA is a potent and highly selective μ-opioid receptor (MOR) agonist derived from the naturally occurring dermorphin. Its unique pharmacological profile, characterized by potent analgesia and a favorable side-effect profile compared to traditional opioids like morphine, has made it a subject of intense research in the field of pain management and opioid drug development.
This guide will delve into the quantitative aspects of [Dmt¹]DALDA's bioactivity, provide detailed experimental protocols for its characterization, and visualize key pathways and relationships to offer a thorough understanding of its SAR.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data that define the structure-activity relationship of [Dmt¹]DALDA and its parent compound, DALDA.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ (MOR) | δ (DOR) | κ (KOR) | μ/δ Selectivity Ratio | μ/κ Selectivity Ratio | Reference |
| [Dmt¹]DALDA | 0.143 | >10,000 | 2240 | ~70,000 | ~15,664 | [1] |
| DALDA | 1.69 | >10,000 | >10,000 | >5,917 | >5,917 | [1] |
| Morphine | 1.2 | 260 | 340 | 217 | 283 | [1] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Receptor | Potency (IC50/EC50, nM) | Efficacy (% of DAMGO) | Reference |
| [Dmt¹]DALDA | [³⁵S]GTPγS Binding | Human MOR | 0.51 | 90 | [1] |
| DALDA | [³⁵S]GTPγS Binding | Human MOR | 149 | 92 | [1] |
| [Dmt¹]DALDA | Guinea Pig Ileum | μ-opioid | 0.08 | - | [2] |
| DALDA | Guinea Pig Ileum | μ-opioid | 14.4 | - | [2] |
Table 3: In Vivo Analgesic Potency
| Compound | Assay | Administration | Potency (ED50) | Reference |
| [Dmt¹]DALDA | Mouse Tail-Flick | Intrathecal | 0.003 nmol | [2] |
| Morphine | Mouse Tail-Flick | Intrathecal | 2.9 nmol | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of [Dmt¹]DALDA for opioid receptors.
Protocol:
-
Membrane Preparation:
-
Whole brains from male Sprague-Dawley rats are homogenized in 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous opioids.
-
A final centrifugation is performed, and the pellet is resuspended in assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation (approximately 0.5 mg protein) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) and varying concentrations of the competitor ligand ([Dmt¹]DALDA).
-
The incubation is carried out in 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of [Dmt¹]DALDA at G-protein coupled opioid receptors.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay protocol.
-
Assay Procedure:
-
Membranes (10-20 µg of protein) are incubated in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4) containing 50 pM [³⁵S]GTPγS and varying concentrations of [Dmt¹]DALDA.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through Whatman GF/B filters.
-
Filters are washed with ice-cold buffer.
-
-
Data Analysis:
-
The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
-
EC50 values (the concentration of the agonist that produces 50% of the maximal response) and Emax (maximal efficacy) are determined by non-linear regression analysis of the dose-response curves.
-
In Vivo Tail-Flick Test
Objective: To assess the antinociceptive (analgesic) effect of [Dmt¹]DALDA.
Protocol:
-
Animal Model: Male Swiss-Webster mice are used.
-
Drug Administration: [Dmt¹]DALDA or a vehicle control is administered intrathecally.
-
Nociceptive Testing:
-
A radiant heat source is focused on the ventral surface of the mouse's tail.
-
The latency to a rapid flick of the tail is measured.
-
A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
-
Data Analysis:
-
The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
The ED50 (the dose that produces a 50% maximal effect) is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key aspects of [Dmt¹]DALDA's pharmacology.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Cascade Activated by [Dmt¹]DALDA.
Experimental Workflow for SAR Analysis
Caption: Experimental Workflow for [Dmt¹]DALDA SAR Studies.
Logical Relationship of [Dmt¹]DALDA's SAR
Caption: Key Structure-Activity Relationships of [Dmt¹]DALDA.
Conclusion
The structure-activity relationship of [Dmt¹]DALDA is well-defined, with key structural modifications contributing to its potent and selective μ-opioid receptor agonism and robust in vivo analgesic effects. The substitution of the N-terminal tyrosine with 2',6'-dimethyltyrosine (Dmt) is crucial for its high affinity and potency, while the D-arginine at position 2 confers metabolic stability. This combination of features results in a peptide with a significantly improved pharmacological profile over its parent compound, DALDA, and traditional opioids. The detailed experimental protocols and visual representations provided in this guide offer a comprehensive resource for researchers and professionals in the field of opioid drug discovery and development, facilitating further investigation and the design of novel analgesics with improved therapeutic indices.
References
In Vivo Effects of Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of the synthetic opioid peptide H-Dmt-d-Arg-Phe-Lys-NH2, commonly referred to as [Dmt¹]DALDA. This document consolidates key findings on its potent analgesic properties, favorable safety profile concerning respiratory depression, and its underlying mechanism of action. Detailed experimental protocols for seminal in vivo assays are provided, alongside quantitative data summaries and visual representations of its signaling pathway and experimental workflows.
Note on Nomenclature: The peptide requested, Dmt-d-Arg-Phe-A2pr-NH2, is not widely documented in the scientific literature under this specific name. The extensive body of research points to a closely related and well-studied peptide, H-Dmt-d-Arg-Phe-Lys-NH2, where Lysine (Lys) is the fourth amino acid. "A2pr" may refer to α,β-diaminopropionic acid, which differs from Lysine. This guide will focus on the in vivo effects of the extensively researched H-Dmt-d-Arg-Phe-Lys-NH2, or [Dmt¹]DALDA.
Introduction
[Dmt¹]DALDA is a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin. It is characterized by the substitution of the N-terminal tyrosine with 2',6'-dimethyltyrosine (Dmt), a modification that significantly enhances its potency and selectivity for the µ-opioid receptor (MOR).[1] In vivo studies have consistently demonstrated that [Dmt¹]DALDA is an exceptionally potent analgesic, in some cases thousands of times more potent than morphine, particularly when administered directly to the spinal cord.[1][2] Furthermore, it exhibits a unique pharmacological profile, including a reduced propensity to induce respiratory depression compared to traditional opioids and efficacy in neuropathic pain models where morphine's effectiveness is limited.[2][3] This guide will delve into the quantitative aspects of its in vivo activity, the methodologies used to assess its effects, and the molecular pathways it modulates.
Quantitative Data Presentation
The following tables summarize the analgesic potency of [Dmt¹]DALDA in various in vivo models, with comparative data for morphine where available.
Table 1: Analgesic Potency (ED₅₀) of [Dmt¹]DALDA and Morphine in Acute Pain Models
| Species | Assay | Route of Administration | [Dmt¹]DALDA ED₅₀ (nmol/kg) | Morphine ED₅₀ (nmol/kg) | Potency Ratio (Morphine/[Dmt¹]DALDA) |
| Rat | Tail-Flick | Intrathecal (i.t.) | 0.003 | 9.0 | ~3000 |
| Mouse | Tail-Flick | Intrathecal (i.t.) | 0.001 | 5.0 | ~5000 |
| Mouse | Tail-Flick | Subcutaneous (s.c.) | 1.0 | 40.0 | ~40-220 |
| Mouse | Hot-Plate | Intravenous (i.v.) | 0.28 mg/kg | - | - |
Data compiled from multiple sources.[1]
Table 2: Efficacy of [Dmt¹]DALDA in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
| Treatment | Route of Administration | Dose | Maximal Possible Effect (%MPE) in Thermal Hyperalgesia |
| [Dmt¹]DALDA | Subcutaneous (s.c.) | Equianalgesic to Morphine in naïve rats | Significantly greater than Morphine |
| Morphine | Subcutaneous (s.c.) | Equianalgesic to [Dmt¹]DALDA in naïve rats | Reduced efficacy compared to naïve rats |
Based on findings from studies on neuropathic pain models.[2][3]
Table 3: Respiratory Effects of [Dmt¹]DALDA and Morphine
| Peptide | Route of Administration | Dose (relative to analgesic ED₅₀) | Effect on Minute Ventilation |
| [Dmt¹]DALDA | Intrathecal (i.t.) | 3x and 30x ED₅₀ | No significant depression |
| Morphine | Intrathecal (i.t.) | 30x ED₅₀ | Significant depression |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Tail-Flick Test for Nociception
Objective: To assess the analgesic effect of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Procedure:
-
Animal Acclimation: Acclimate mice or rats to the testing environment and handling for several days prior to the experiment.
-
Apparatus: Utilize a tail-flick analgesiometer, which consists of a radiant heat source and a timer.
-
Baseline Latency: Gently restrain the animal and position its tail over the radiant heat source. The timer starts automatically. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer [Dmt¹]DALDA or a control substance via the desired route (e.g., intrathecal, intravenous, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.
Hot-Plate Test for Nociception
Objective: To evaluate the analgesic response to a thermal stimulus, which involves supraspinal pathways.
Procedure:
-
Apparatus: A hot-plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 52-55°C) and an open-ended cylindrical restrainer to keep the animal on the plate.
-
Animal Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.
-
Baseline Latency: Place the animal on the hot plate and start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. The time until the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Latency: Measure the latency to respond at various time points after drug administration.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To induce a state of chronic neuropathic pain in rodents to test the efficacy of analgesics.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Place the animal in a prone position and make a dorsal midline incision to expose the vertebrae at the L4-S2 level.
-
Remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 nerves with a silk suture.
-
Close the muscle and skin layers with sutures or clips.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
-
Behavioral Testing: After a recovery period (typically 7-14 days), assess the development of neuropathic pain behaviors such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using the Hargreaves test or a modified hot-plate test).
-
Drug Testing: Once a stable neuropathic pain state is established, administer [Dmt¹]DALDA or other compounds and evaluate their ability to reverse the pain behaviors.
Whole-Body Plethysmography for Respiratory Depression
Objective: To non-invasively measure respiratory parameters in conscious animals to assess opioid-induced respiratory depression.
Procedure:
-
Apparatus: A whole-body plethysmograph, which is a sealed chamber connected to a pressure transducer.
-
Animal Acclimation: Place the animal in the plethysmography chamber and allow it to acclimate for a period (e.g., 30-60 minutes) until breathing becomes regular.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute ventilation (respiratory rate x tidal volume).
-
Drug Administration: Administer the opioid or control substance.
-
Post-treatment Measurement: Continuously monitor and record the respiratory parameters for a defined period after drug administration.
-
Data Analysis: Compare the post-treatment respiratory parameters to the baseline values to quantify the degree of respiratory depression.
Signaling Pathways and Experimental Workflows
[Dmt¹]DALDA Signaling Pathway
[Dmt¹]DALDA exerts its effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of [Dmt¹]DALDA to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
References
- 1. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of Dmt-d-Arg-Phe-A2pr-NH2: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, purification, and characterization of the tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2. The protocol is based on the well-established Solid-Phase Peptide Synthesis (SPPS) methodology using Fmoc/tBu chemistry, which is a cornerstone of modern peptide synthesis.
Overview
The synthesis of this compound is achieved through a stepwise assembly of amino acids on a solid support, specifically a Rink Amide resin, which facilitates the generation of the C-terminal amide. The process involves sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid. Upon completion of the peptide chain, a cleavage cocktail is employed to release the peptide from the resin and remove the side-chain protecting groups. The resulting crude peptide is then purified to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical results for short peptides synthesized via Fmoc-SPPS.
| Parameter | Expected Outcome | Notes |
| Synthesis Scale | 0.1 mmol | Standard laboratory scale for initial synthesis. |
| Crude Peptide Yield | 70-90% | Based on the initial loading of the Rink Amide resin. |
| Purity of Crude Peptide | 60-85% | Determined by analytical RP-HPLC. The main impurities are typically deletion sequences. |
| Purity of Purified Peptide | >95% | After purification by preparative RP-HPLC. |
| Overall Yield | 15-40% | Final yield of the purified peptide after all steps. |
| Molecular Weight (Theoretical) | 597.34 Da | Monoisotopic mass of the neutral peptide (C₂₉H₄₃N₉O₅). |
| Molecular Weight (Observed) | 598.35 m/z | Expected [M+H]⁺ peak in ESI mass spectrometry. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-A2pr(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH, Fmoc-Dmt-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test indicates completion.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence: Fmoc-A2pr(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH, and finally Fmoc-Dmt-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Cleavage from Resin and Deprotection
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold Diethyl Ether
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal volume of Solvent A/B mixture.
-
Purify the peptide using a suitable gradient of Solvent B (e.g., 5-65% over 30 minutes).
-
Monitor the elution at 220 nm and 280 nm and collect the fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization by Mass Spectrometry
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Confirm the identity of the peptide by comparing the observed molecular weight with the theoretical value.
Workflow and Pathway Visualization
The following diagram illustrates the complete workflow for the synthesis and characterization of this compound.
Workflow for the synthesis of this compound.
Application Notes and Protocols for In Vivo Use of Dmt-d-Arg-Phe-A2pr-NH2 Analog, [Dmt¹]DALDA
Note on Peptide Nomenclature: The peptide Dmt-d-Arg-Phe-A2pr-NH2 is a lesser-studied analog. The following application notes and protocols are based on the extensive in vivo research available for the closely related and well-characterized peptide, H-Dmt-d-Arg-Phe-Lys-NH2 , commonly known as [Dmt¹]DALDA . This potent and selective µ-opioid receptor agonist is often used as a reference compound in pain research. Researchers should consider the potential for altered potency or pharmacokinetics when substituting [Dmt¹]DALDA data for this compound.
Introduction
[Dmt¹]DALDA is a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin. It exhibits high selectivity and potency as a µ-opioid receptor (MOR) agonist and has demonstrated significant analgesic effects in various preclinical pain models.[1][2] Notably, [Dmt¹]DALDA possesses unique multifunctional properties, including the ability to inhibit norepinephrine reuptake and act as a mitochondria-targeted antioxidant, which may contribute to its superior efficacy in neuropathic pain states compared to traditional opioids like morphine.[1]
These application notes provide detailed protocols for the in vivo use of [Dmt¹]DALDA, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
[Dmt¹]DALDA exerts its primary analgesic effects through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a downstream signaling cascade that leads to neuronal hyperpolarization and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.
Beyond its MOR agonism, [Dmt¹]DALDA has two other notable mechanisms of action:
-
Norepinephrine Reuptake Inhibition: By blocking the reuptake of norepinephrine in the spinal cord, [Dmt¹]DALDA enhances descending inhibitory pain pathways, contributing to its analgesic effect.[1]
-
Mitochondria-Targeted Antioxidant: The 2',6'-dimethyltyrosine (Dmt) residue in its structure confers antioxidant properties. [Dmt¹]DALDA can penetrate cell membranes and accumulate in mitochondria, where it scavenges reactive oxygen species (ROS), protecting against oxidative stress-induced cellular damage, a key factor in chronic pain pathologies.[1]
Data Presentation: In Vivo Analgesic Efficacy
The following table summarizes quantitative data from in vivo studies demonstrating the analgesic efficacy of [Dmt¹]DALDA in rodent models of pain.
| Animal Model | Species | Pain Type | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Spinal Nerve Ligation | Rat | Neuropathic Pain | Subcutaneous (s.c.) | 0.03 - 0.250 mg/kg | 15-fold more potent than morphine in reversing mechanical allodynia. | [1] |
| Chronic Post-Ischemia Pain | Rat | Neuropathic Pain | Subcutaneous (s.c.) | 0.03 - 0.250 mg/kg | 4.5-fold more potent than morphine in the heat algesia test. | [1] |
| Formalin Test | Rat | Inflammatory Pain | Intrathecal (i.t.) | 10 pmol/hr (continuous infusion) | Significant reduction in both Phase 1 and Phase 2 flinching. | [3] |
| Tail-Flick Test | Mouse | Acute Nociceptive Pain | Subcutaneous (s.c.) | Not specified | 40 times more potent than morphine. | [4] |
| Hot Plate Test | Mouse | Acute Nociceptive Pain | Intrathecal (i.t.) | Not specified | 6-14 times more potent than DAMGO. | [4] |
Experimental Protocols
Preparation of [Dmt¹]DALDA Solution for In Vivo Administration
Materials:
-
[Dmt¹]DALDA peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, pyrogen-free tips
-
Vortex mixer
-
pH meter (optional, for pH adjustment if necessary)
-
Sterile filters (0.22 µm)
Protocol:
-
Equilibrate: Allow the lyophilized [Dmt¹]DALDA vial to come to room temperature before opening to prevent condensation.
-
Reconstitution: Reconstitute the peptide in sterile saline. For subcutaneous injections, a common vehicle is 0.9% sterile saline. [Dmt¹]DALDA is water-soluble.
-
Concentration: Prepare a stock solution of a known concentration (e.g., 1 mg/mL). The peptide's solubility in aqueous solutions is generally good due to the charged residues.
-
Dissolution: Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
pH Check (Optional): The pH of the final solution should be close to physiological pH (7.2-7.4). If necessary, adjust the pH with dilute, sterile HCl or NaOH. However, for most in vivo applications with saline as the vehicle, pH adjustment is not typically required.
-
Sterilization: For intrathecal or intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage:
-
Short-term (days): Store the reconstituted solution at 2-8°C.
-
Long-term (weeks to months): Aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
In Vivo Administration Protocol: Subcutaneous Injection in Rats
Materials:
-
Prepared [Dmt¹]DALDA solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale for accurate weight determination
-
Appropriate animal handling and restraint equipment
-
70% ethanol for disinfecting the injection site
Protocol:
-
Animal Preparation: Acclimatize the rats to the experimental environment to minimize stress. Weigh each animal immediately before injection to calculate the precise dose volume.
-
Dose Calculation: Based on the desired dose (e.g., 0.1 mg/kg) and the concentration of the prepared [Dmt¹]DALDA solution, calculate the volume to be injected.
-
Restraint: Gently but firmly restrain the rat. The loose skin over the back of the neck (scruff) is a common and well-tolerated site for subcutaneous injections.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Pinch the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the [Dmt¹]DALDA solution smoothly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Observation: Monitor the animal for any adverse reactions and for the expected analgesic effects at predetermined time points according to the experimental design.
Visualizations
Signaling Pathway of [Dmt¹]DALDA at the µ-Opioid Receptor
Caption: [Dmt¹]DALDA activates the µ-opioid receptor, leading to G-protein and β-arrestin signaling.
Multifunctional Mechanism of [Dmt¹]DALDA
Caption: The tripartite mechanism of [Dmt¹]DALDA contributes to its potent analgesic and neuroprotective effects.
Experimental Workflow for In Vivo Analgesia Study
Caption: A typical experimental workflow for assessing the analgesic effects of [Dmt¹]DALDA in vivo.
References
- 1. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of analgesic actions of the chronic intrathecal infusion of DMT-DALDA in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Dmt-d-Arg-Phe-A2pr-NH2 Analogues in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on published research for the potent µ-opioid receptor agonist H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt1]DALDA). The compound specified in the topic, Dmt-d-Arg-Phe-A2pr-NH2, is likely a close structural analog, potentially with a substitution of the C-terminal Lysine residue. While the fundamental experimental procedures are expected to be highly similar, researchers should exercise due to potential differences in potency, efficacy, and pharmacokinetics.
Introduction
[Dmt1]DALDA is a synthetic tetrapeptide with high selectivity and potency for the µ-opioid receptor.[1][2] It has demonstrated significant analgesic effects in various rat models of pain, particularly neuropathic pain.[1][2][3] Its mechanism of action is primarily mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular signaling events, ultimately resulting in the modulation of neuronal excitability and a reduction in the perception of pain. This document provides a detailed overview of the administration of [Dmt1]DALDA in rat models, including quantitative data, experimental protocols, and a visualization of the relevant signaling pathway.
Data Presentation: Quantitative Effects of [Dmt1]DALDA in Rat Models
The following tables summarize the quantitative data on the analgesic effects of [Dmt1]DALDA administered via subcutaneous and intrathecal routes in rats.
Table 1: Subcutaneous Administration of [Dmt1]DALDA in a Rat Model of Neuropathic Pain (L5 Spinal Nerve Ligation)
| Dose of [Dmt1]DALDA (mg/kg) | Equivalent Dose of Morphine (mg/kg) | Paw Withdrawal Latency (PWL) in Seconds (Mean ± SEM) | Percentage of Maximum Possible Effect (%MPE) |
| 0.37 | 2.5 | Increased significantly compared to baseline | ED30 |
| 0.71 | 5.4 | Increased significantly compared to baseline | ED90 |
Data extracted from studies on thermal hyperalgesia in neuropathic rats.[1]
Table 2: Intrathecal Administration of [Dmt1]DALDA in Rat Models
| Dose of [Dmt1]DALDA | Route of Administration | Effect | Relative Potency to Morphine |
| 0.3 - 30 pmol/µl/hour | Continuous Infusion | Dose-dependent increase in thermal escape latency | >1000 fold more potent in producing analgesia |
| Not Specified | Bolus Injection | Antinociceptive effects | 3000x that of morphine |
Data from studies investigating the effects of continuous intrathecal infusion and bolus injections.[3][4]
Experimental Protocols
Induction of Neuropathic Pain: L5 Spinal Nerve Ligation Model
This protocol describes the surgical procedure to induce neuropathic pain in rats, which is a common model for studying the efficacy of analgesics.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
Stereotaxic frame (optional, for stabilization)
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.
-
Make a midline incision over the L4-S2 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 transverse process.
-
Remove the L5 transverse process to visualize the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a 6-0 silk suture.
-
Close the muscle layers and the skin incision with sutures.
-
Allow the rats to recover on a heating pad.
-
Monitor the animals for any signs of distress or infection post-surgery.
-
Behavioral testing for thermal hyperalgesia or mechanical allodynia can typically commence 7 days post-ligation.[1][2]
Assessment of Thermal Hyperalgesia: Paw Withdrawal Latency (Hargreaves Test)
This method is used to measure the nociceptive threshold to a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus) with a radiant heat source
-
Plexiglass enclosures for the rats
-
Timer
Procedure:
-
Place the rat in a plexiglass enclosure on the glass floor of the apparatus and allow it to acclimate for at least 15-30 minutes.
-
Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
The latency to paw withdrawal (in seconds) is recorded as the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement several times on each paw, with a sufficient interval between measurements, and calculate the mean PWL.[1]
-
Administer [Dmt1]DALDA or the vehicle control and measure the PWL at predetermined time points after administration.
Intrathecal Administration
This protocol describes the direct administration of substances into the subarachnoid space of the spinal cord.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic
-
Intrathecal catheter (polyethylene tubing)
-
Syringe and needle
-
Surgical instruments
Procedure for Chronic Catheter Implantation:
-
Anesthetize the rat.
-
Make an incision at the cisterna magna.
-
Carefully insert a polyethylene catheter into the subarachnoid space and advance it to the lumbar region.
-
Exteriorize the other end of the catheter at the back of the neck and secure it.
-
Close the incision.
-
Allow the rat to recover fully before drug administration.
-
For continuous infusion, the exteriorized end of the catheter can be connected to an osmotic minipump.[4]
Procedure for Acute Intrathecal Injection:
-
Anesthetize the rat.
-
Palpate the iliac crests and identify the L5-L6 intervertebral space.
-
Insert a 30-gauge needle connected to a microsyringe between the vertebrae into the subarachnoid space. A tail flick is often observed upon successful entry.
-
Slowly inject the desired volume of the drug solution.
-
Withdraw the needle and allow the rat to recover.
Visualization of Signaling Pathways and Experimental Workflow
Mu-Opioid Receptor Signaling Pathway
The binding of [Dmt1]DALDA to the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia. The primary pathway involves the activation of inhibitory G-proteins (Gi/o).
Caption: Mu-opioid receptor signaling cascade.
G-Protein vs. β-Arrestin Biased Agonism
Upon agonist binding, GPCRs can signal through G-proteins, which is typically associated with the desired therapeutic effects (analgesia), or through β-arrestin pathways, which can be involved in receptor desensitization and some side effects. Biased agonists preferentially activate one pathway over the other.
Caption: G-protein vs. β-arrestin pathways.
Experimental Workflow for Efficacy Testing
The following diagram illustrates the typical workflow for assessing the analgesic efficacy of [Dmt1]DALDA in a rat model of neuropathic pain.
Caption: Neuropathic pain study workflow.
References
- 1. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of analgesic actions of the chronic intrathecal infusion of DMT-DALDA in rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Dmt-d-Arg-Phe-A2pr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmt-d-Arg-Phe-A2pr-NH2 is a synthetic tetrapeptide of interest in pharmacological research, particularly in the field of opioid receptor modulation. Its structure is closely related to the potent and selective mu-opioid (µ-opioid) receptor agonist [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2), suggesting that it may share a similar biological activity profile. The substitution of Lysine (Lys) with α,β-diaminopropionic acid (A2pr) may influence its receptor binding affinity, selectivity, and pharmacokinetic properties. Accurate and comprehensive analytical characterization is crucial for understanding its structure-activity relationship, ensuring purity, and enabling further drug development.
This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines protocols for in vitro functional assays to determine its biological activity at the µ-opioid receptor and illustrates the associated signaling pathway.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C29H43N9O5 | PubChem CID: 57340585[1] |
| Molecular Weight | 597.7 g/mol | PubChem CID: 57340585[1] |
| Monoisotopic Mass | 597.33871551 Da | PubChem CID: 57340585[1] |
| XLogP3 | -1.1 | PubChem CID: 57340585[1] |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of synthetic peptides. A reversed-phase HPLC (RP-HPLC) method is typically employed, separating the peptide from impurities based on hydrophobicity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The absorbance at 220 nm is due to the peptide bonds, while 280 nm is for the aromatic residues (Dmt and Phe).
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL. Inject 10-20 µL.
Expected Results: A pure sample of this compound will show a single major peak in the chromatogram. The retention time will depend on the exact HPLC conditions and the hydrophobicity of the peptide. Purity can be calculated by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions.
Experimental Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used for peptides as they readily accept protons.
-
Mass Analyzer: A time-of-flight (TOF), Orbitrap, or quadrupole mass analyzer can be used.
-
Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC column.
-
MS Scan: Acquire a full scan MS spectrum to determine the mass of the protonated molecule [M+H]⁺. For this compound, the expected m/z for the singly charged ion is approximately 598.3.
-
MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) can be used to confirm the amino acid sequence.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 598.35 |
| [M+2H]²⁺ | 299.68 |
Note: The calculated m/z values are for the monoisotopic mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. While full structural elucidation of peptides containing unnatural amino acids can be complex, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments can confirm the presence of key structural motifs and the integrity of the amino acid residues.[2][3]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent, such as DMSO-d₆ or H₂O/D₂O (9:1).
-
¹H NMR: A 1D ¹H NMR spectrum will show signals for all the protons in the molecule. The chemical shifts of the amide protons, alpha-protons, and side-chain protons can be used to identify the amino acid residues.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's conformation.
-
Biological Activity Characterization
Given its structural similarity to [Dmt¹]DALDA, this compound is expected to be a µ-opioid receptor agonist.[4][5] The following in vitro assays are essential for characterizing its biological activity.
Radioligand Binding Assay
This assay determines the affinity of the peptide for the µ-opioid receptor. It involves competing the test compound with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to membranes prepared from cells expressing the µ-opioid receptor.
Experimental Protocol:
-
Materials: Cell membranes expressing the µ-opioid receptor, a radiolabeled µ-opioid agonist (e.g., [³H]DAMGO), unlabeled DAMGO (for non-specific binding determination), and the test peptide (this compound).
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test peptide.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Comparative Receptor Binding Affinities
| Peptide | Receptor | Ki (nM) |
| [Dmt¹]DALDA | µ-opioid | ~0.2 - 1.0 |
| Morphine | µ-opioid | ~1.0 - 10.0 |
| This compound | µ-opioid | To be determined |
Note: Data for [Dmt¹]DALDA and Morphine are from published literature and are provided for comparison.
Functional Assays
Functional assays measure the cellular response to receptor activation, determining whether the peptide is an agonist, antagonist, or inverse agonist, and its potency and efficacy.
a) cAMP Accumulation Assay
Activation of the Gαi-coupled µ-opioid receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol:
-
Cell Line: A cell line expressing the µ-opioid receptor (e.g., CHO-µOR or HEK-µOR).
-
Procedure:
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add varying concentrations of the test peptide and incubate.
-
Lyse the cells and measure the cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP levels against the peptide concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of the peptide that produces 50% of the maximal response) and the Emax (the maximal effect).
b) β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, which is involved in receptor desensitization and internalization.
Experimental Protocol:
-
Assay Principle: Typically uses a technology like BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation.
-
Procedure:
-
Use cells co-expressing the µ-opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP).
-
Add the test peptide and measure the energy transfer between the donor and acceptor, which increases upon their interaction.
-
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment. This allows for the assessment of biased agonism (preferential activation of G-protein signaling over β-arrestin recruitment).
Data Presentation: Comparative In Vitro Functional Activity
| Peptide | Assay | EC₅₀ (nM) | Emax (% of DAMGO) |
| [Dmt¹]DALDA | cAMP Inhibition | ~0.1 - 1.0 | ~100 |
| Morphine | cAMP Inhibition | ~10 - 50 | ~100 |
| This compound | cAMP Inhibition | To be determined | To be determined |
| [Dmt¹]DALDA | β-Arrestin Recruitment | Variable | Variable |
| Morphine | β-Arrestin Recruitment | ~50 - 200 | ~100 |
| This compound | β-Arrestin Recruitment | To be determined | To be determined |
Note: Data for [Dmt¹]DALDA and Morphine are from published literature and are provided for comparison.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis, purification, and characterization of this compound.
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the µ-opioid receptor upon agonist binding.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach employing chromatographic and spectroscopic techniques to ensure its identity, purity, and structural integrity. Furthermore, a suite of in vitro pharmacological assays is necessary to elucidate its biological activity profile at the µ-opioid receptor. The protocols and data presented herein, primarily based on well-established methods for similar opioid peptides, provide a comprehensive framework for researchers to thoroughly characterize this novel compound and evaluate its potential as a therapeutic agent.
References
- 1. This compound | C29H43N9O5 | CID 57340585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclic opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of opioid peptides: Their sources and molecular sequences | Journal of Opioid Management [wmpllc.org]
- 4. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Thermal Hyperalgesia using the Potent Mu-Opioid Receptor Agonist [Dmt¹]DALDA
Note: The following information is provided for the well-characterized synthetic opioid peptide H-Dmt-d-Arg-Phe-Lys-NH₂ (also known as [Dmt¹]DALDA ). While the user inquiry specified "Dmt-d-Arg-Phe-A2pr-NH₂," extensive literature searches did not yield specific data for this variant in the context of thermal hyperalgesia. However, analogues of DALDA where the Lysine (Lys) residue is substituted with other basic amino acids, such as α,γ-diaminobutyric acid (of which A2pr, α,β-diaminopropionic acid, is a structural analog), have been synthesized. It is therefore plausible that the fundamental principles, mechanisms of action, and experimental protocols outlined below for [Dmt¹]DALDA would be highly relevant for a closely related analogue.
Introduction
[Dmt¹]DALDA is a highly potent and selective synthetic tetrapeptide agonist of the mu-opioid receptor (MOR).[1][2] It is a valuable tool for researchers studying nociception and analgesia, particularly in models of thermal hyperalgesia. Its unique properties, including high efficacy and a significant portion of its analgesic action being mediated at the spinal cord level, make it a compound of interest for understanding pain pathways and developing novel analgesics.[1][2] Furthermore, [Dmt¹]DALDA has been reported to possess mitochondria-targeted antioxidant and norepinephrine re-uptake inhibitory activities, which may contribute to its effectiveness in neuropathic pain models.[1][2]
These application notes provide an overview of the use of [Dmt¹]DALDA in preclinical thermal hyperalgesia studies, including its mechanism of action, and detailed experimental protocols.
Mechanism of Action
[Dmt¹]DALDA exerts its analgesic effects primarily through the activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR). The binding of [Dmt¹]DALDA to the MOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.
Signaling Pathway of Mu-Opioid Receptor Activation
References
Application Notes and Protocols for the Experimental Design of Dmt-d-Arg-Phe-A2pr-NH2 Research
A NOTE ON THE TARGET COMPOUND: The specific peptide "Dmt-d-Arg-Phe-A2pr-NH2" is not readily identifiable in the current scientific literature. The term "A2pr" does not correspond to a standard amino acid abbreviation. However, the sequence bears a strong resemblance to the well-characterized, potent, and selective µ-opioid receptor agonist, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) .[1][2][3] It is plausible that "A2pr" represents a non-standard abbreviation for an amino acid intended to replace the lysine (Lys) residue in [Dmt¹]DALDA.
Therefore, these application notes and protocols are based on the experimental design for a potent µ-opioid receptor agonist, using [Dmt¹]DALDA as a representative compound. The methodologies described herein are broadly applicable to the characterization of novel opioid peptides and can be adapted for "this compound" once the identity of the "A2pr" residue is clarified.
Application Notes
Introduction
The synthetic tetrapeptide [Dmt¹]DALDA is a highly selective agonist for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] MOR activation is a cornerstone of analgesia, but also mediates undesirable side effects such as respiratory depression and dependence. [Dmt¹]DALDA has demonstrated potent analgesic effects, particularly in models of neuropathic pain, with a distinct pharmacological profile compared to morphine.[1][2] Research into novel DALDA analogs, such as the putative this compound, aims to develop analgesics with improved efficacy and a more favorable side-effect profile. This may be achieved through mechanisms such as biased agonism, where a ligand preferentially activates a subset of downstream signaling pathways.
Therapeutic Potential
Novel analogs of [Dmt¹]DALDA could have therapeutic applications in:
-
Chronic and Neuropathic Pain: Given the efficacy of [Dmt¹]DALDA in preclinical pain models, novel analogs could offer improved management of these debilitating conditions.[1][2]
-
Acute Pain: The potent analgesic effects of µ-opioid agonists make them suitable candidates for the treatment of moderate to severe acute pain.
-
Anesthesia: Opioids are commonly used as adjuncts in anesthesia.
Key Research Objectives
The preclinical evaluation of a novel DALDA analog should aim to:
-
Determine its binding affinity and selectivity for the µ-opioid receptor.
-
Characterize its functional activity at the µ-opioid receptor, including potency and efficacy in activating G protein-dependent and independent signaling pathways.
-
Assess its analgesic properties in relevant in vivo models of pain.
-
Evaluate its potential for inducing common opioid-related side effects.
Experimental Protocols
In Vitro Characterization
Objective: To determine the binding affinity (Ki) of the test compound for the µ-opioid receptor and its selectivity against other opioid receptor subtypes (δ and κ).
Methodology: Radioligand Competition Binding Assay
-
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-, δ-, or κ-opioid receptor.
-
Radioligand: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), or [³H]-U69,593 (for κ).
-
Test compound (this compound).
-
Non-specific binding control: Naloxone.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of naloxone to a set of wells.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To determine the functional potency (EC₅₀) and efficacy (% of maximal response relative to a standard agonist like DAMGO) of the test compound.
Methodology 1: cAMP Accumulation Assay (for Gαi/o coupling)
-
Principle: Activation of the µ-opioid receptor (a Gαi/o-coupled receptor) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
-
Procedure:
-
Plate cells expressing the µ-opioid receptor in a 96-well plate.
-
Pre-treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Add varying concentrations of the test compound and incubate.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC₅₀ from the resulting dose-response curve.
-
Methodology 2: β-Arrestin Recruitment Assay (for G protein-independent signaling)
-
Principle: Ligand-activated GPCRs recruit β-arrestin proteins, a key step in receptor desensitization and an independent signaling pathway.
-
Procedure:
-
Use a cell line engineered to express the µ-opioid receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.
-
Add varying concentrations of the test compound.
-
Ligand-induced recruitment of β-arrestin to the receptor will bring the two components of the reporter system into proximity, generating a detectable signal (e.g., chemiluminescence).
-
-
Data Analysis:
-
Measure the signal at each concentration of the test compound.
-
Determine the EC₅₀ and Emax from the dose-response curve.
-
In Vivo Characterization
Objective: To assess the analgesic efficacy of the test compound in animal models of acute and chronic pain.
Methodology 1: Hot Plate Test (for thermal nociception)
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound or vehicle control (e.g., subcutaneously or intrathecally).
-
At specified time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time is used to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Methodology 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animals: Rats.
-
Procedure:
-
Surgically induce neuropathic pain by loosely ligating the sciatic nerve.
-
After a post-operative period for the development of hypersensitivity, assess baseline nociceptive thresholds (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a radiant heat source).
-
Administer the test compound or vehicle control.
-
Measure the reversal of mechanical allodynia and thermal hyperalgesia at various time points.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds or latencies before and after drug administration.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Binding Affinity (Ki, nM) | |||
| Functional Potency (EC₅₀, nM) | |||
| cAMP Assay | |||
| β-Arrestin Recruitment | |||
| Efficacy (% of DAMGO) | |||
| cAMP Assay | |||
| β-Arrestin Recruitment |
Table 2: In Vivo Analgesic Efficacy of this compound
| Pain Model | Route of Administration | ED₅₀ (mg/kg) | Maximum Possible Effect (%) |
| Hot Plate Test | |||
| CCI Model | |||
| Mechanical Allodynia | |||
| Thermal Hyperalgesia |
Visualizations
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for a Novel Opioid Peptide.
References
Application Notes and Protocols for Dmt-d-Arg-Phe-A2pr-NH2
Important Note: Extensive literature searches did not yield specific dosage, administration, or protocol information for the peptide Dmt-d-Arg-Phe-A2pr-NH2 . The following information is provided for the closely related and extensively studied synthetic opioid peptide, H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt1]DALDA) , which substitutes diaminopropionic acid (A2pr) with lysine (Lys). Researchers studying this compound may find the information on [Dmt1]DALDA to be a valuable starting point for experimental design.
Introduction to [Dmt1]DALDA
H-Dmt-d-Arg-Phe-Lys-NH2, also known as [Dmt1]DALDA, is a highly potent and selective µ-opioid receptor agonist. It is a synthetic tetrapeptide analog of the endogenous opioid peptide endomorphin-2. [Dmt1]DALDA has garnered significant interest in pain research due to its potent analgesic effects, particularly when administered spinally.
Quantitative Data Summary for [Dmt1]DALDA
The following table summarizes the dosage and administration routes for [Dmt1]DALDA as reported in preclinical studies.
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat (Neuropathic Pain Model) | Intrathecal | 1 - 10 nmol | Increased paw withdrawal latency (analgesia) | |
| Mouse (Tail-flick Test) | Intrathecal | 0.01 - 0.1 nmol | Potent antinociceptive activity | [1] |
| Mouse (Tail-flick Test) | Supraspinal | Not specified | Profound analgesia | [2] |
| Mouse | Systemic | Not specified | Over 200-fold more potent than morphine | [2] |
Signaling Pathway of [Dmt1]DALDA
[Dmt1]DALDA exerts its effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of neuronal activity and subsequent analgesia.
Experimental Protocols
In Vivo Model of Neuropathic Pain in Rats
This protocol is based on methodologies used to assess the analgesic effects of opioid peptides in a rat model of neuropathic pain.
1. Animal Model:
-
Adult male Sprague-Dawley rats are used.
-
Neuropathic pain is induced by ligation of the L5 spinal nerve.
2. Drug Preparation and Administration:
-
[Dmt1]DALDA is dissolved in sterile saline.
-
For intrathecal administration, a catheter is implanted at the lumbar level of the spinal cord.
-
The peptide solution is administered through the catheter.
3. Assessment of Thermal Hyperalgesia:
-
The paw withdrawal latency in response to a radiant heat source is measured.
-
A baseline measurement is taken before drug administration.
-
Measurements are repeated at various time points after administration to determine the analgesic effect.
Experimental Workflow for In Vivo Analgesic Assessment
The following diagram illustrates a typical workflow for evaluating the analgesic properties of a compound like [Dmt1]DALDA.
Conclusion
References
Application Notes and Protocols for Measuring the Analgesic Effects of Dmt-d-Arg-Phe-Lys-NH2 ([Dmt1]DALDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmt-d-Arg-Phe-Lys-NH2, also known as [Dmt1]DALDA, is a potent and highly selective synthetic tetrapeptide agonist for the mu-opioid receptor (MOR).[1][2][3][4][5] It is an analog of the endogenous opioid peptide DALDA (H-Tyr-D-Arg-Phe-Lys-NH2), with the N-terminal tyrosine residue replaced by 2',6'-dimethyltyrosine (Dmt). This modification significantly enhances its binding affinity and potency.[6] [Dmt1]DALDA has demonstrated powerful analgesic effects in various preclinical models of acute and neuropathic pain.[1][3][4][7] Its mechanism of action is multifactorial, involving not only potent MOR activation but also inhibition of norepinephrine re-uptake and mitochondria-targeted antioxidant activity.[1][2][3][4][5] These application notes provide detailed protocols for assessing the analgesic properties of [Dmt1]DALDA in both in vitro and in vivo settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for [Dmt1]DALDA from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Species/System | Value | Reference |
| Binding Affinity (Kd) | Mu-Opioid Receptor (hMOR) | Human | 0.199 nM | [2] |
| Binding Affinity (Ki) | Mu-Opioid Receptor (rMOR) | Rat | 0.143 nM | [6] |
| Receptor Selectivity | hMOR vs. hDOR | Human | ~10,000-fold | [2] |
| Receptor Selectivity | hMOR vs. hKOR | Human | ~26-fold | [2] |
| Functional Activity | G-Protein Activation ([35S]GTPγS) | hMOR, hDOR | Full Agonist | [2] |
| Functional Activity | G-Protein Activation ([35S]GTPγS) | hKOR | Partial Agonist | [2] |
Table 2: In Vivo Analgesic Efficacy in Rodent Models
| Animal Model | Pain Assay | Administration Route | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Acute Pain (Rat) | Tail-Flick Test | Subcutaneous (s.c.) | 0.15 - 0.25 | Potent, dose-dependent analgesia | [7] |
| Acute Pain (Rat) | Hot Plate Test | Subcutaneous (s.c.) | 0.35 - 0.5 | Significant analgesia at higher doses | [7] |
| Neuropathic Pain (Rat) | Paw Withdrawal (Radiant Heat) | Not Specified | Equianalgesic doses to morphine in naïve animals | Greater increase in paw withdrawal latency compared to morphine | [1][3][4] |
Experimental Protocols
In Vitro Methods
1. Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This protocol determines the binding affinity of [Dmt1]DALDA for the mu-opioid receptor.
-
Materials:
-
Cell membranes expressing the human mu-opioid receptor (hMOR).
-
[3H][Dmt1]DALDA (radioligand).
-
Unlabeled [Dmt1]DALDA or other opioid ligands for competition binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled [Dmt1]DALDA.
-
In a 96-well plate, combine cell membranes, [3H][Dmt1]DALDA (at a concentration near its Kd), and varying concentrations of unlabeled [Dmt1]DALDA.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of an unlabeled MOR ligand (e.g., naloxone).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
-
2. [35S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of [Dmt1]DALDA to activate G-proteins coupled to the mu-opioid receptor.[8][9]
-
Materials:
-
Cell membranes expressing the hMOR.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4).[8]
-
[Dmt1]DALDA.
-
Unlabeled GTPγS for non-specific binding.
-
-
Procedure:
-
Prepare serial dilutions of [Dmt1]DALDA.
-
In a 96-well plate, combine cell membranes, a fixed concentration of GDP (e.g., 30 µM), and varying concentrations of [Dmt1]DALDA.[8]
-
Pre-incubate at 30°C for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 45-60 minutes.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Determine the EC50 and Emax values by non-linear regression analysis.
-
In Vivo Methods
1. Neuropathic Pain Model: L5 Spinal Nerve Ligation in Rats
This model induces chronic neuropathic pain, making it suitable for evaluating analgesics for this condition.[1][3]
-
Materials:
-
Adult male Sprague-Dawley rats.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Suture material.
-
-
Procedure:
-
Anesthetize the rat.
-
Make a skin incision over the lumbar region to expose the paraspinal muscles.
-
Carefully dissect the muscles to expose the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with suture.
-
Close the muscle and skin incisions with sutures.
-
Allow the animals to recover for a period (e.g., 7-14 days) to develop thermal hyperalgesia.
-
2. Hot Plate Test for Thermal Nociception
This test measures the response latency to a thermal stimulus, indicating the analgesic effect of a compound.[1][10][11][12][13]
-
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent cylindrical restrainer.
-
Timer.
-
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[1][10]
-
Acclimatize the rats to the testing room for at least 30-60 minutes.[1][10]
-
Administer [Dmt1]DALDA or vehicle control (e.g., subcutaneously).
-
At the time of peak effect (e.g., 2 hours for s.c. [Dmt1]DALDA), place the rat on the hot plate and start the timer.[7]
-
Observe the rat for nocifensive behaviors such as paw licking or jumping.[1][10]
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.[7][12]
-
3. Tail-Flick Test for Spinal Nociception
This assay measures a spinal reflex to a thermal stimulus and is sensitive to centrally acting analgesics.[7][14][15]
-
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Rat restrainer.
-
Timer.
-
-
Procedure:
-
Gently restrain the rat.
-
Apply the radiant heat source to a specific portion of the tail (e.g., 5 cm from the tip).[7]
-
The apparatus will automatically detect the tail flick and record the latency.
-
Adjust the heat intensity to obtain a baseline latency of 2.5-3.5 seconds.[7]
-
Administer [Dmt1]DALDA or vehicle control.
-
Measure the tail-flick latency at the time of peak drug effect.
-
Use a cut-off time (e.g., 10 seconds) to prevent tissue damage.[7]
-
Visualizations
Caption: Signaling pathway of [Dmt1]DALDA via the mu-opioid receptor.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Analgesic Effects of a Mu-Opioid Peptide, [Dmt1]DALDA, and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot Plate Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Hot plate test [panlab.com]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. conductscience.com [conductscience.com]
Application Notes and Protocols for In Vitro Receptor Binding Assay of Dmt-d-Arg-Phe-A2pr-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmt-d-Arg-Phe-A2pr-NH2, also known as [Dmt¹]DALDA, is a potent and highly selective synthetic tetrapeptide agonist for the mu-opioid receptor (MOR).[1][2] Its high affinity and selectivity make it a valuable tool in pain research and the development of novel analgesics.[3] These application notes provide a comprehensive overview of the in vitro receptor binding properties of [Dmt¹]DALDA and detailed protocols for its characterization using competitive receptor binding assays.
Receptor Binding Profile of [Dmt¹]DALDA
[Dmt¹]DALDA exhibits subnanomolar binding affinity for the mu-opioid receptor and displays high selectivity over delta and kappa-opioid receptors.[1][2] The incorporation of 2',6'-dimethyltyrosine (Dmt) at position 1 significantly enhances its binding affinity compared to its parent peptide, DALDA.[4][5]
Quantitative Binding Data
The following tables summarize the binding affinity (Ki and Kd) of [Dmt¹]DALDA for opioid receptors as determined in various in vitro studies.
| Ligand | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| [Dmt¹]DALDA | Mu-Opioid (hMOR) | CHO-hMOR cell membranes | [³H]DAMGO | 0.063 | [4] |
| [Dmt¹]DALDA | Mu-Opioid (rat brain) | Rat brain membranes | Not Specified | 0.143 | [1] |
| [Dmt¹]DALDA | Delta-Opioid (hDOR) | Not Specified | Not Specified | 2100 | [1] |
| [Dmt¹]DALDA | Kappa-Opioid (hKOR) | Not Specified | Not Specified | 22.3 | [1] |
| Ligand | Receptor | Preparation | Kd (nM) | Reference |
| [³H][Dmt¹]DALDA | Mu-Opioid (hMOR) | Mouse brain membranes | 0.199 | [2] |
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay for Mu-Opioid Receptor
This protocol describes the determination of the binding affinity (Ki) of [Dmt¹]DALDA for the mu-opioid receptor using a competitive radioligand binding assay. The assay is based on the principle of competition between the unlabeled test compound ([Dmt¹]DALDA) and a radiolabeled ligand for binding to the receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the human mu-opioid receptor (hMOR), such as CHO-hMOR cells.
-
Radioligand: A high-affinity, selective mu-opioid receptor radioligand (e.g., [³H]DAMGO or [³H]diprenorphine).
-
Test Compound: this compound ([Dmt¹]DALDA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity mu-opioid receptor ligand (e.g., Naloxone).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a saturating concentration of the non-specific binding control (e.g., 10 µM Naloxone).
-
Competitive Binding: Radioligand and serial dilutions of [Dmt¹]DALDA.
-
-
Initiate the Binding Reaction: Add the diluted cell membrane preparation to all wells to start the reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of [Dmt¹]DALDA.
-
Determine the IC50 value (the concentration of [Dmt¹]DALDA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Activation of the mu-opioid receptor by an agonist like [Dmt¹]DALDA initiates a cascade of intracellular signaling events. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6][7]
Mu-Opioid Receptor Signaling Cascade
Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.
-
Gαi/o subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7]
-
Gβγ subunit: The Gβγ subunit can directly modulate the activity of ion channels. It typically leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. It can also inhibit N-type voltage-gated calcium channels, reducing calcium influx.[7]
Together, these actions decrease neuronal excitability, which is the basis for the analgesic effects of mu-opioid agonists.
β-Arrestin Pathway
In addition to the G-protein signaling, agonist binding can also lead to the phosphorylation of the mu-opioid receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating a second wave of signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade.[8][9]
Visualizations
Caption: Experimental Workflow for the In Vitro Receptor Binding Assay.
Caption: Mu-Opioid Receptor Signaling Pathway.
References
- 1. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dmt-d-Arg-Phe-A2pr-NH2: Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the solubility and stability of the synthetic peptide Dmt-d-Arg-Phe-A2pr-NH2. The following protocols are designed to ensure accurate and reproducible results, which are crucial for the development of peptide-based therapeutics.
Introduction to this compound
This compound is a synthetic peptide with the chemical formula C29H43N9O5[1]. Understanding its solubility and stability is a critical first step in pre-formulation and formulation development, ensuring the peptide's efficacy and shelf-life in a therapeutic context. The structure of the peptide, containing both hydrophobic (Dmt, Phe) and basic (d-Arg, A2pr) residues, suggests a complex solubility profile that requires systematic evaluation.
Solubility Testing Protocol
The solubility of a peptide is influenced by its amino acid composition, sequence, and overall charge. This protocol outlines a systematic approach to determine the optimal solvent for this compound.
Preliminary Analysis of Physicochemical Properties
Before experimental testing, an initial in-silico analysis of the peptide's properties can guide solvent selection.
-
Amino Acid Sequence: this compound
-
Residue Classification:
-
Dmt (2',6'-dimethyltyrosine): Hydrophobic, aromatic
-
d-Arg (d-Arginine): Basic, positively charged
-
Phe (Phenylalanine): Hydrophobic, aromatic
-
A2pr (α,β-diaminopropionic acid): Basic, positively charged
-
-
Estimated Net Charge at Neutral pH: The presence of two basic residues (d-Arg and A2pr) and the amidated C-terminus suggests a net positive charge at neutral pH. Therefore, the peptide is considered basic.
Experimental Workflow for Solubility Testing
The following workflow provides a step-by-step process for determining the solubility of this compound. It is recommended to start with a small amount of the peptide for initial tests[2][3].
Caption: Stepwise approach to peptide solubility testing.
Detailed Protocol for Solubility Determination
-
Preparation of Peptide Stock:
-
Accurately weigh 1 mg of this compound.
-
Add a small, defined volume of sterile, distilled water (e.g., 100 µL) to the peptide.
-
Vortex the solution for 30 seconds. If not fully dissolved, sonicate for 5-10 minutes in a water bath[3].
-
Visually inspect the solution against a dark background for any undissolved particles.
-
-
Acidic Solvent Titration (if necessary):
-
If the peptide is not soluble in water, add 10% acetic acid drop-wise (1-2 µL at a time) to the suspension.
-
Vortex after each addition.
-
Continue adding acid until the peptide dissolves or a maximum of 10% of the total volume is reached.
-
-
Organic Solvent Test (if necessary):
-
If the peptide remains insoluble, use a fresh 1 mg aliquot.
-
Add a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (e.g., 10-20 µL) to dissolve the peptide[4].
-
Once dissolved, slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the peptide solution drop-wise while vortexing to reach the final desired concentration. Be aware that high concentrations of organic solvents may be incompatible with certain biological assays[4].
-
Data Presentation: Solubility Summary
The results of the solubility tests should be recorded in a clear and concise table.
| Solvent System | Peptide Concentration (mg/mL) | Observations | Solubility |
| Sterile Distilled Water | 1.0 | Insoluble, suspension | Poor |
| 10% Acetic Acid in Water | 1.0 | Soluble, clear solution | Good |
| 5% DMSO in PBS (pH 7.4) | 1.0 | Soluble, clear solution | Good |
| PBS (pH 7.4) | 1.0 | Insoluble, suspension | Poor |
This table is a template. Actual data will need to be generated experimentally.
Stability Testing Protocol
Peptide stability testing is essential to determine the shelf-life and optimal storage conditions. This involves subjecting the peptide to various stress conditions and analyzing its degradation over time.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods[5].
Caption: Workflow for forced degradation studies of peptides.
Detailed Protocol for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent system in which it is stable at room temperature (determined from solubility studies).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the peptide stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Base Hydrolysis: Mix equal volumes of the peptide stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Oxidative Degradation: Mix equal volumes of the peptide stock solution and 0.2% H2O2 to achieve a final H2O2 concentration of 0.1%.
-
Thermal Degradation: Incubate the peptide stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the peptide stock solution to light conditions as specified in ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching/Neutralization: For acid and base hydrolysis samples, neutralize the solution by adding an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) detection[6].
Long-Term Stability Study
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the peptide.
-
Storage Conditions: Aliquot the peptide, either lyophilized or in solution, and store at various temperatures (e.g., -80°C, -20°C, 2-8°C, and 25°C/60% RH)[5].
-
Time Points: Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: Use the validated stability-indicating RP-HPLC method to determine the purity and content of the peptide.
Data Presentation: Stability Summary
The results from the stability studies should be tabulated to show the percentage of the peptide remaining under different conditions over time.
Forced Degradation Results
| Stress Condition | Time (hours) | % Peptide Remaining | Major Degradants (m/z) |
| 0.1 M HCl | 24 | ||
| 0.1 M NaOH | 24 | ||
| 0.1% H2O2 | 24 | ||
| 60°C | 24 |
This table is a template. Actual data will need to be generated experimentally.
Long-Term Stability Results (-20°C)
| Time (months) | % Peptide Remaining | Appearance |
| 0 | 100 | White powder |
| 3 | ||
| 6 | ||
| 12 |
This table is a template. Actual data will need to be generated experimentally.
Analytical Method: RP-HPLC
A generic RP-HPLC method suitable for peptide analysis is provided below. This method will likely require optimization for this compound.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-50% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm and 280 nm; Mass Spectrometry (ESI+)
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies are fundamental for the successful development of this peptide into a viable therapeutic agent. It is imperative that all experimental results are meticulously documented to support regulatory filings and to ensure product quality and consistency.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dmt-d-Arg-Phe-A2pr-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of the tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase peptide synthesis (SPPS) strategy for this compound?
A1: The recommended strategy is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis. This approach offers mild cleavage conditions and an orthogonal protection scheme, which is crucial for the successful incorporation of the non-standard amino acids Dmt (2',6'-dimethyl-L-tyrosine) and A2pr (α,β-diaminopropionic acid).[1][2] The use of a Rink Amide resin is suitable for obtaining the C-terminal amide.
Q2: What are the key challenges in synthesizing this peptide?
A2: The primary challenges include:
-
Steric Hindrance: The Dmt residue is sterically hindered, which can lead to incomplete coupling reactions.[3]
-
Incorporation of A2pr: As a non-standard amino acid, the successful incorporation of A2pr requires proper side-chain protection to prevent side reactions. An orthogonal protecting group, such as Boc (tert-butyloxycarbonyl), on the β-amino group is essential.
-
Aggregation: Peptide sequences containing hydrophobic or bulky residues like Dmt and Phe are prone to aggregation during synthesis, which can hinder reagent accessibility and lower yields.
-
Side Reactions: Potential side reactions include racemization, especially during the activation of amino acids, and diketopiperazine formation at the dipeptide stage.
Q3: Which coupling reagents are most effective for coupling the sterically hindered Dmt residue?
A3: For sterically hindered amino acids like Dmt, more potent coupling reagents are recommended to achieve higher yields.[3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown high efficiency in such cases.[1]
Q4: How should the A2pr residue be prepared for SPPS?
A4: The A2pr residue should be introduced as an N-α-Fmoc and N-β-Boc protected amino acid (Fmoc-L-A2pr(Boc)-OH). The Boc group provides acid-labile side-chain protection that is orthogonal to the base-labile Fmoc group, ensuring that the β-amino group remains protected throughout the synthesis until the final cleavage step.
Q5: What is a suitable cleavage cocktail for this peptide?
A5: A standard cleavage cocktail for peptides with Arg(Pbf) and other acid-labile side-chain protecting groups like Boc is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[4] TIS acts as a scavenger to prevent the re-attachment of cleaved protecting groups to sensitive residues like Trp (if present) and to reduce other side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield | Incomplete coupling of one or more amino acids, particularly the sterically hindered Dmt residue. | - Use a more powerful coupling reagent such as HATU, HCTU, or COMU. - Perform a double coupling for the Dmt residue. - Increase the coupling reaction time. - Monitor coupling completion with a ninhydrin test. |
| Aggregation of the growing peptide chain on the resin. | - Switch to a solvent with better-solvating properties, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). - Perform the synthesis at a slightly elevated temperature (e.g., 35-40°C). - Use a low-substitution resin to reduce chain density. | |
| Premature cleavage of the peptide from the resin. | - Ensure the appropriate resin and linker are used (e.g., Rink Amide for C-terminal amides). - Avoid excessively acidic conditions during steps other than the final cleavage. | |
| Presence of deletion sequences in final product | Incomplete Fmoc deprotection or incomplete coupling. | - For incomplete deprotection, extend the piperidine treatment time or use a stronger base solution (e.g., with DBU). - For incomplete coupling, refer to the solutions for low overall yield. - Consider capping unreacted amines with acetic anhydride after each coupling step. |
| Side products with unexpected mass | Racemization of amino acids during activation. | - Add an racemization suppressant like HOBt or Oxyma to the coupling reaction. - Avoid prolonged pre-activation times. |
| Formation of piperidinyl-alanine adducts. | This can occur with C-terminal Cys, but can also be a concern with other residues under strongly basic conditions. Ensure complete washing after deprotection to remove residual piperidine. | |
| Incomplete removal of side-chain protecting groups during cleavage. | - Extend the cleavage time. - Ensure a sufficient volume of cleavage cocktail is used. - For Arg(Pbf), cleavage can sometimes be slow; monitor cleavage completion by HPLC analysis of a small sample over time.[2] |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Dmt Incorporation
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Crude Purity (%) | Estimated Yield (%) |
| HBTU/HOBt/DIEA | 2 | 2 | ~75 | ~80 |
| HATU/HOAt/DIEA | 2 | 1.5 | ~90 | ~92 |
| COMU/DIEA | 1 | 1 | ~92 | ~95 |
Data are representative estimates based on the synthesis of peptides containing sterically hindered amino acids and are intended for comparative purposes.
Table 2: Impact of Synthesis Conditions on Overall Yield
| Condition | Solvent | Temperature (°C) | Overall Crude Yield (%) |
| Standard | DMF | 25 | ~65 |
| Optimized | NMP | 35 | ~78 |
| Aggregation-prone sequence | DMF/DMSO (1:1) | 25 | ~72 |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with the chosen coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For Dmt, a double coupling is recommended.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence (A2pr(Boc), Phe, d-Arg(Pbf), Dmt).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times), and dry under vacuum.
Cleavage and Deprotection Protocol
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) and Cleavage Workflow.
Caption: Troubleshooting Logic for Low Synthesis Yield.
References
Dmt-d-Arg-Phe-A2pr-NH2 aggregation issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with the peptide Dmt-d-Arg-Phe-A2pr-NH2 in solution.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential aggregation properties?
This compound is a synthetic peptide. While specific aggregation data for this exact sequence is not extensively published, an analysis of its constituent amino acids can help predict its behavior:
-
Dmt (2',6'-dimethyltyrosine): A synthetic, hydrophobic amino acid. The bulky dimethyl groups can increase steric hindrance and potentially influence aggregation. In similar peptides, Dmt substitution has been shown to increase potency at opioid receptors.[1][2]
-
d-Arg (d-Arginine): A basic amino acid that carries a positive charge at physiological pH. The presence of arginine generally enhances the solubility of peptides in aqueous solutions.
-
Phe (Phenylalanine): A hydrophobic amino acid that can contribute to aggregation through aromatic stacking and hydrophobic interactions.
-
A2pr (L-α,β-diaminopropionic acid): A non-proteinogenic amino acid with a primary amine on its side chain, making it basic and positively charged at physiological pH. It can influence the pH sensitivity of the peptide.[3][4]
The combination of hydrophobic residues (Dmt, Phe) and basic residues (d-Arg, A2pr) suggests that the peptide's solubility and aggregation propensity will be highly dependent on the pH and ionic strength of the solution.
Q2: What are the common causes of peptide aggregation?
Peptide aggregation is a common issue where peptide molecules self-associate to form larger, often insoluble complexes.[5] Key factors influencing aggregation include:
-
Intrinsic Factors (Sequence-Dependent):
-
Hydrophobicity: A high proportion of hydrophobic amino acids can drive aggregation to minimize contact with water.[6]
-
Secondary Structure: The propensity of the peptide to form β-sheets can lead to the formation of highly ordered fibrillar aggregates.
-
Net Charge: Peptides are generally most prone to aggregation near their isoelectric point (pI), where their net charge is zero.[7]
-
-
Extrinsic Factors (Solution-Dependent):
-
pH: The pH of the solution affects the ionization state of acidic and basic side chains, thereby altering the peptide's net charge and solubility.[6]
-
Ionic Strength: High salt concentrations can either screen electrostatic repulsions, promoting aggregation, or stabilize the native state, depending on the specific salt and peptide.[7]
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting conformational changes and increasing the frequency of molecular collisions.
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce energy into the system and promote aggregation.
-
II. Troubleshooting Guide for Aggregation Issues
This guide provides a systematic approach to diagnosing and resolving aggregation problems with this compound.
Initial Assessment: Visual Inspection and Solubility Testing
-
Visual Inspection: Observe the peptide solution for any signs of turbidity, precipitation, or gel formation. A properly solubilized peptide should result in a clear, particle-free solution.[8]
-
Solubility Test: Before dissolving the entire sample, test the solubility of a small aliquot in the intended buffer.
Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting aggregation issues.
Caption: Troubleshooting workflow for peptide aggregation.
Step-by-Step Guide
Step 1: Review Solubilization Protocol
This compound is a basic peptide due to the presence of d-Arginine and A2pr. Therefore, it should be more soluble in acidic conditions.
-
Recommended Initial Solvent: Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is poor, use a dilute acidic solution.
-
Procedure for Basic Peptides:
-
Attempt to dissolve a small amount of the peptide in sterile water.
-
If it does not dissolve, add a small amount of 10% acetic acid dropwise while vortexing.[9]
-
Once the peptide is dissolved, you can dilute it with your desired buffer.
-
Step 2: Adjusting pH
If the peptide aggregates in your final buffer, the pH may be close to its isoelectric point.
-
Action: Adjust the pH of the buffer to be at least 2 pH units away from the peptide's theoretical isoelectric point (pI). For this basic peptide, lowering the pH should increase solubility.
Step 3: Modifying Ionic Strength
-
Action: Try varying the salt concentration (e.g., NaCl) in your buffer. Start with a low concentration (e.g., 25 mM) and incrementally increase it. In some cases, reducing the ionic strength may be beneficial.
Step 4: Using Solubilizing Additives
If pH and ionic strength adjustments are insufficient, consider using additives.
| Additive | Concentration | Rationale |
| Organic Co-solvents | ||
| Dimethyl sulfoxide (DMSO) | 5-10% (v/v) | Disrupts hydrophobic interactions. Ensure compatibility with your assay.[6] |
| Acetonitrile (ACN) | 5-10% (v/v) | Can help solubilize hydrophobic peptides.[6] |
| Denaturants (as a last resort) | ||
| Guanidinium HCl | 6 M | Disrupts non-covalent interactions. Must be removed before most biological assays. |
| Urea | 8 M | Similar to Guanidinium HCl. Must be removed before most biological assays. |
Step 5: Optimizing Storage and Handling
-
Storage: Store the peptide in lyophilized form at -20°C or -80°C. Once in solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C.
-
Handling: When preparing solutions, gently vortex or sonicate to aid dissolution. Avoid vigorous shaking, which can induce aggregation.[8]
III. Experimental Protocols for Characterizing Aggregation
If troubleshooting fails, you may need to characterize the aggregation.
A. Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution. It can be used to detect the presence of aggregates and monitor their formation over time.
Methodology:
-
Prepare the peptide solution at the desired concentration and in the final buffer.
-
Filter the solution through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Place the sample in a clean cuvette and load it into the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Acquire data according to the instrument's instructions. The output will provide information on the size distribution and polydispersity of the peptide in solution.
B. Thioflavin T (ThT) Assay
The ThT assay is used to detect the formation of amyloid-like fibrillar aggregates. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., water with a small amount of acid to ensure initial solubility).
-
Prepare a ThT stock solution (e.g., 1 mM in water).
-
Prepare the aggregation buffer (e.g., PBS at a specific pH).
-
-
Assay Setup:
-
In a 96-well plate, mix the peptide stock solution with the aggregation buffer to the final desired peptide concentration.
-
Add ThT to a final concentration of 10-20 µM.
-
Include control wells with buffer and ThT only (blank).
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from the sample fluorescence.
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates the formation of fibrillar aggregates.
-
The following diagram illustrates the workflow for characterizing peptide aggregation.
Caption: Workflow for characterizing peptide aggregation.
By following this guide, researchers can systematically address and potentially resolve aggregation issues with this compound, ensuring the reliability and accuracy of their experimental results.
References
- 1. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor [mdpi.com]
- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. jpt.com [jpt.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biobasic.com [biobasic.com]
Technical Support Center: Dmt-d-Arg-Phe-A2pr-NH2 Analgesia Studies
Disclaimer: The following information is based on research conducted on the structurally similar and more extensively studied peptide, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2). While Dmt-d-Arg-Phe-A2pr-NH2 is an analog, specific dosage and protocol adjustments may be necessary. The principles and methodologies outlined below provide a strong starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for analgesia?
This compound is presumed to act similarly to [Dmt¹]DALDA, which is a highly selective agonist for the mu-opioid receptor (MOR).[1][2][3][4] Its analgesic effects are primarily mediated through the activation of these receptors, which are key targets for pain modulation in the central nervous system.
Q2: Does this peptide have any secondary mechanisms of action that might influence its analgesic properties?
Yes, the related compound [Dmt¹]DALDA exhibits a dual mechanism that contributes to its high potency. In addition to its primary function as a mu-opioid agonist, it also inhibits the reuptake of norepinephrine in the spinal cord.[2][5] This action can enhance its antinociceptive effects. Furthermore, it has been identified as a mitochondria-targeted antioxidant, which may be particularly beneficial in neuropathic pain models where reactive oxygen species play a role.[1][2][3]
Q3: How does the analgesic potency of this class of peptides compare to morphine?
[Dmt¹]DALDA has been shown to be significantly more potent than morphine, especially when administered intrathecally.[1][4][5] In some studies, its relative potency was reported to be up to 3000 times that of morphine when delivered directly to the spinal cord.[5] Systemically, it has also demonstrated greater potency than morphine.[4]
Q4: What is the expected duration of action?
The hydrophilic nature of these peptides contributes to a long duration of analgesic action. For an equipotent dose, [Dmt¹]DALDA has a significantly longer analgesic effect (around 13 hours) compared to morphine (around 3 hours).[5]
Q5: Are there any known issues with tolerance or cross-tolerance with other opioids?
Research on [Dmt¹]DALDA indicates a low cross-tolerance with morphine.[4] In animal models, chronic morphine treatment only minimally increased the required analgesic dose of [Dmt¹]DALDA, suggesting it may be effective in morphine-tolerant subjects.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lower than expected analgesic effect | - Suboptimal Dose: The dose may be too low for the specific pain model or administration route.- Route of Administration: The peptide is significantly more potent with intrathecal vs. systemic administration.- Peptide Stability: The peptide may have degraded due to improper storage or handling. | - Perform a dose-response study to determine the optimal analgesic dose for your experimental conditions.- Consider intrathecal administration for maximal potency, if appropriate for your study design.- Ensure the peptide is stored under recommended conditions (typically -20°C or -80°C) and reconstituted freshly for each experiment. |
| Inconsistent results between experiments | - Variability in Animal Model: Differences in the induction of the pain model (e.g., nerve ligation) can lead to variability.- Injection Accuracy: Inconsistent intrathecal or systemic injections can affect bioavailability.- Behavioral Testing Conditions: Variations in the environment during behavioral testing (e.g., light, noise) can impact results. | - Standardize the pain model induction procedure and include clear inclusion/exclusion criteria for subjects.- Ensure all personnel are thoroughly trained in the chosen injection technique.- Maintain consistent environmental conditions during all behavioral assessments. |
| Unexpected side effects (e.g., motor impairment) | - Dose Too High: The administered dose may be in the toxic range.- Off-target Effects: Although highly selective, off-target effects can occur at high concentrations. | - Reduce the dosage and perform a careful dose-escalation study to identify the therapeutic window.- Compare the observed side effects with those of a control substance like morphine to determine if they are opioid-related. [Dmt¹]DALDA has been noted to have a reduced propensity for causing motor impairment compared to other opioids.[1] |
| Analgesic effect is not blocked by naloxone | - Incorrect Naloxone Dose: The dose of the antagonist may be insufficient to block the potent agonist.- Non-opioid Mediated Analgesia: While unlikely to be the primary mechanism, other pathways could be contributing. | - Increase the dose of naloxone or administer it prior to the peptide to ensure adequate receptor blockade.- Investigate the dual-action mechanism; for instance, the effect of norepinephrine reuptake could be explored with an α2-adrenergic antagonist like yohimbine.[5] |
Quantitative Data Summary
Table 1: Comparative Analgesic Potency ([Dmt¹]DALDA vs. Morphine)
| Compound | Administration Route | Relative Potency to Morphine | Reference |
| [Dmt¹]DALDA | Intrathecal | ~3000x | [5] |
| [Dmt¹]DALDA | Subcutaneous | ~40x | [4] |
Table 2: Duration of Analgesic Effect (Equipotent Doses)
| Compound | Approximate Duration of Action | Reference |
| [Dmt¹]DALDA | 13 hours | [5] |
| Morphine | 3 hours | [5] |
Experimental Protocols
Neuropathic Pain Model and Analgesia Assessment
This protocol is based on studies using [Dmt¹]DALDA in a rat model of neuropathic pain.[2][3]
1. Induction of Neuropathic Pain (Spinal Nerve Ligation):
- Subjects: Male Sprague-Dawley rats.
- Procedure: Anesthetize the animal. Under aseptic conditions, expose the L5 spinal nerve and tightly ligate it.
- Confirmation: Successful ligation will result in thermal hyperalgesia in the ipsilateral paw.
2. Assessment of Thermal Hyperalgesia (Paw Withdrawal Test):
- Apparatus: A radiant heat source focused on the plantar surface of the rat's hind paw.
- Procedure: Place the rat in a clear enclosure on a glass surface. Allow for acclimatization. Apply the radiant heat source to the paw and record the time until paw withdrawal (paw withdrawal latency).
- Measurement: A shortened paw withdrawal latency in the ligated paw compared to the contralateral paw or baseline indicates hyperalgesia.
3. Drug Administration and Analgesic Testing:
- Systemic Administration: Administer the peptide (e.g., subcutaneously) at the desired doses.
- Intrathecal Administration: For direct spinal delivery, administer the peptide via an intrathecal catheter.
- Testing: At predetermined time points after administration, measure the paw withdrawal latency. An increase in latency indicates an analgesic effect.
Assessment of Respiratory Effects
This protocol is adapted from comparative studies of [Dmt¹]DALDA and morphine.[5]
1. Apparatus: Whole-body plethysmography chamber.
2. Procedure:
- Place the animal in the plethysmography chamber and allow it to acclimate.
- Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation).
- Administer the test compound at a dose that is a multiple of its analgesic ED50 (e.g., 3x and 30x the ED50).
- Monitor and record respiratory parameters at set intervals post-administration.
3. Analysis: Compare the post-administration respiratory parameters to the baseline to determine the degree of respiratory depression. Studies have shown that [Dmt¹]DALDA has a lower propensity to induce respiratory depression compared to morphine at equianalgesic doses.[5]
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (DALDA) and [Dmt1] DALDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Dmt¹]DALDA Side Effect Mitigation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of side effects associated with the selective µ-opioid receptor agonist, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂), in animal models.
Frequently Asked Questions (FAQs)
Q1: What is [Dmt¹]DALDA and what are its primary effects in animal models?
[Dmt¹]DALDA is a synthetic tetrapeptide that acts as a potent and highly selective agonist for the µ-opioid receptor.[1] In animal models, it demonstrates significant analgesic effects, particularly in neuropathic pain models where it has shown superior efficacy compared to morphine.[2]
Q2: What are the most commonly observed side effects of [Dmt¹]DALDA in animal studies?
The most frequently documented side effects in animal models are respiratory depression and the development of tolerance with chronic administration. Cardiovascular effects, such as initial diuresis and mild hypotension, have also been observed.
Q3: How does the respiratory depression induced by [Dmt¹]DALDA compare to that of morphine?
Intrathecal administration of [Dmt¹]DALDA shows a significantly lower propensity for inducing respiratory depression compared to morphine at equianalgesic doses. However, subcutaneous administration can cause a dose-dependent decrease in respiratory frequency and minute volume, similar to morphine. Interestingly, [Dmt¹]DALDA has been observed to diminish the ventilatory response to hypoxia through a non-opioid, naloxone-irreversible mechanism.
Q4: Does tolerance develop with repeated administration of [Dmt¹]DALDA?
Yes, chronic administration of [Dmt¹]DALDA in animal models leads to the development of tolerance, necessitating higher doses to achieve the same analgesic effect. This tolerance is notably more pronounced in the spinal cord than in the brain.
Q5: Is there cross-tolerance between [Dmt¹]DALDA and morphine?
[Dmt¹]DALDA exhibits low cross-tolerance with morphine. This suggests that it may be effective in subjects who have developed tolerance to morphine.
Troubleshooting Guides
Issue 1: Unexpected Respiratory Depression Observed
Potential Cause: While intrathecal administration is associated with minimal respiratory depression, systemic (e.g., subcutaneous or intravenous) administration can induce this side effect, especially at higher doses.
Troubleshooting Steps:
-
Verify Administration Route: Confirm that the administration route is appropriate for the desired outcome. For analgesia with minimal respiratory effects, consider intrathecal delivery.
-
Dose Adjustment: If using systemic administration, consider a dose-response study to identify the lowest effective dose with an acceptable respiratory safety margin.
-
Monitor Ventilation: Employ whole-body plethysmography to continuously monitor respiratory parameters (frequency, tidal volume, minute volume) during the experiment.
-
Antagonist Availability: Have an opioid antagonist, such as naloxone, readily available to reverse severe respiratory depression if it occurs.
Issue 2: Rapid Development of Analgesic Tolerance
Potential Cause: Continuous or frequent high-dose administration of [Dmt¹]DALDA can lead to the rapid development of tolerance, particularly at the spinal level.
Troubleshooting Steps:
-
Optimize Dosing Schedule: Investigate intermittent dosing schedules rather than continuous administration to potentially delay the onset of tolerance.
-
Co-administration with a δ-Opioid Antagonist: Consider the co-administration of a delta-opioid receptor antagonist, such as naltriben. This has been shown to reduce the development of spinal tolerance to µ-opioid agonists.
-
Assess Tolerance Development: Utilize a hot-plate test or tail-flick test to quantify the development of tolerance by measuring the increase in the median effective dose (ED50) over time.
-
Consider Drug Rotation: In longer-term studies, rotating [Dmt¹]DALDA with an analgesic with a different mechanism of action may help to mitigate the development of tolerance.
Issue 3: Inconsistent Cardiovascular Effects
Potential Cause: [Dmt¹]DALDA can induce a transient diuretic and mild hypotensive effect, which may vary depending on the dose and the physiological state of the animal.
Troubleshooting Steps:
-
Establish Baseline Cardiovascular Parameters: Before drug administration, ensure a stable baseline of cardiovascular parameters (blood pressure, heart rate) is established for each animal.
-
Dose-Response Evaluation: Conduct a dose-response study to characterize the cardiovascular effects at different concentrations of [Dmt¹]DALDA.
-
Monitor Hydration Status: The initial diuretic effect could potentially alter the hydration status of the animal. Ensure adequate access to water.
-
Control for Stress: Experimental stress can influence cardiovascular parameters. Acclimatize animals to the experimental procedures to minimize stress-induced variability.
Quantitative Data Summary
| Side Effect | Animal Model | Administration Route | Key Findings | Mitigation Strategy |
| Respiratory Depression | Rat | Intrathecal | Low propensity to induce respiratory depression compared to morphine. | Use of intrathecal route for administration. |
| Mouse | Subcutaneous | Dose-dependent decrease in respiratory frequency and minute volume. | Titrate to the lowest effective dose. | |
| Tolerance | Mouse | Chronic Subcutaneous | Significant increase in ED50 over time, more pronounced in the spinal cord. | Co-administration with a δ-opioid antagonist (e.g., naltriben). |
| Cardiovascular Effects | Rat | Intravenous | Dose-dependent diuresis and mild hypotension in the first hour. | Careful dose selection and monitoring. |
Experimental Protocols
Protocol 1: Assessment of Respiratory Depression using Whole-Body Plethysmography
Objective: To quantify the impact of [Dmt¹]DALDA on respiratory function in rodents.
Methodology:
-
Acclimatize the animal to the whole-body plethysmography chamber daily for at least 3 days prior to the experiment.
-
On the day of the experiment, place the animal in the chamber and allow for a 30-60 minute habituation period to establish a stable baseline respiratory rate.
-
Administer [Dmt¹]DALDA or vehicle control via the desired route (e.g., subcutaneous injection).
-
Record the following respiratory parameters continuously for a predefined period (e.g., 2 hours):
-
Respiratory Frequency (breaths/minute)
-
Tidal Volume (mL)
-
Minute Volume (mL/minute)
-
-
Analyze the data by comparing the post-administration values to the baseline values and to the vehicle control group.
Protocol 2: Mitigation of Tolerance with Naltriben Co-administration
Objective: To evaluate the efficacy of naltriben in preventing the development of tolerance to the analgesic effects of [Dmt¹]DALDA.
Methodology:
-
Establish a baseline analgesic response to an acute dose of [Dmt¹]DALDA using a hot-plate test. The latency to a nociceptive response (e.g., paw licking or jumping) is recorded.
-
Divide animals into three groups:
-
Group 1: Chronic vehicle administration.
-
Group 2: Chronic [Dmt¹]DALDA administration.
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Group 3: Chronic co-administration of [Dmt¹]DALDA and naltriben.
-
-
Administer the respective treatments daily for a set period (e.g., 7 days).
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On the final day of treatment, perform a hot-plate test to assess the analgesic response in all groups.
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Calculate the ED50 for [Dmt¹]DALDA in each group. A significant increase in the ED50 in Group 2 compared to Group 1 indicates tolerance. A significantly lower ED50 in Group 3 compared to Group 2 suggests that naltriben mitigated tolerance development.
Visualizations
References
Technical Support Center: Dmt-d-Arg-Phe-A2pr-NH2 Peptide Purification
Welcome to the technical support center for the purification of the synthetic opioid peptide Dmt-d-Arg-Phe-A2pr-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The purification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) presents several challenges stemming from its specific amino acid composition:
-
High Basicity: The presence of a d-Arginine (d-Arg) and an L-2-aminopropionic acid (A2pr) residue imparts a strong positive charge to the peptide, which can lead to interactions with residual silanol groups on silica-based C18 columns. This can result in poor peak shape, including tailing, and reduced resolution.[1][2]
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Hydrophobicity: The 2',6'-dimethyltyrosine (Dmt) and Phenylalanine (Phe) residues contribute to the peptide's hydrophobicity. This requires careful optimization of the mobile phase gradient to achieve good separation from other hydrophobic impurities.[3]
-
Potential for Aggregation: Peptides with a combination of hydrophobic and charged residues can be prone to aggregation, which can complicate purification and lead to lower yields.[4] The Dmt residue, in particular, can contribute to the aggregation propensity of peptides.[5]
-
Common Synthesis-Related Impurities: Like all peptides synthesized by solid-phase peptide synthesis (SPPS), crude this compound will contain various impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides that need to be removed.[6] Side reactions involving the arginine side chain are also a common source of impurities.[7][8][9]
Q2: What type of HPLC column is recommended for purifying this peptide?
A wide-pore (300 Å) C18 reversed-phase column is the standard choice for the purification of synthetic peptides of this size.[3] Given the basic nature of this compound, a column with high-purity silica and end-capping is crucial to minimize peak tailing. For particularly challenging separations with significant peak tailing, consider using a column with a charged surface modification designed to repel basic compounds.
Q3: What are the typical mobile phases used for the purification of this compound?
The standard mobile phase system for peptide purification by RP-HPLC consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing interactions with the silica backbone of the column, which improves peak shape.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Acetonitrile is the organic modifier that elutes the peptide from the hydrophobic stationary phase.
Q4: How can I improve the solubility of my crude this compound sample before injection?
If the crude peptide exhibits poor solubility in the initial mobile phase, you can try the following:
-
Dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with Mobile Phase A.[10]
-
For peptides prone to aggregation, a pre-treatment with a strong acid like trifluoroacetic acid (TFA) followed by evaporation can help to break up aggregates.[11]
-
Ensure the final sample solution is filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Interaction of basic residues (d-Arg, A2pr) with acidic silanol groups on the column. | - Ensure 0.1% TFA is present in both mobile phases. - Use a high-purity, end-capped C18 column. - Consider a column with a charged surface designed for basic compounds. - Increase the column temperature slightly (e.g., to 30-40 °C) to improve peak shape. |
| Broad Peaks | - Sub-optimal gradient. - Column overloading. - Peptide aggregation. | - Optimize the gradient to be shallower around the elution point of the peptide. - Reduce the amount of peptide injected onto the column. - Dissolve the crude peptide in a stronger solvent (e.g., DMSO) before dilution and injection. |
| Co-elution of Impurities | - Similar hydrophobicity of impurities and the target peptide. - Inefficient separation. | - Optimize the HPLC gradient. A shallower gradient will increase resolution. - Try a different C18 column from another manufacturer, as selectivity can vary. - Consider a different stationary phase, such as a C8 or Phenyl column. |
| Low Yield | - Peptide precipitation on the column. - Aggregation of the peptide. - Broad peaks leading to poor fraction collection. | - Ensure the peptide is fully dissolved before injection. - Optimize the mobile phase and gradient to prevent on-column precipitation. - Address peak broadening issues (see above). |
| Ghost Peaks | - Contamination from previous runs. - Impurities in the mobile phase. | - Run a blank gradient to ensure the system is clean. - Use high-purity HPLC-grade solvents and additives. - Filter all mobile phases before use. |
Experimental Protocols
General Workflow for this compound Purification
Experimental workflow for peptide purification.
Preparative RP-HPLC Protocol
This protocol is a representative example and may require optimization for your specific instrumentation and crude peptide purity.
-
Column: Wide-pore (300 Å) C18 silica column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 220 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: 10-50% B (linear gradient)
-
45-50 min: 50-90% B (linear gradient for column wash)
-
50-55 min: 90% B
-
55-60 min: 90-10% B (return to initial conditions)
-
60-70 min: 10% B (equilibration)
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with Mobile Phase A to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 1-5 mL, depending on the column size and sample concentration.
-
Fraction Collection: Collect fractions of 5-10 mL throughout the gradient elution.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final peptide as a white powder.
Quantitative Data
The following table provides representative data for the purification of a synthetic peptide with similar characteristics to this compound. Actual results may vary depending on the efficiency of the synthesis and the optimization of the purification protocol.
| Parameter | Crude Peptide | After a Single Preparative HPLC Run | Final Product |
| Purity (by analytical HPLC) | 50-70% | >95% (in pooled fractions) | >98% (after potential second purification) |
| Yield (overall from synthesis) | N/A | 15-30% | 10-25% |
| Major Impurities | Deletion sequences, truncated peptides, incompletely deprotected peptides | Closely eluting hydrophobic or basic impurities | Trace amounts of closely related impurities |
Signaling Pathway
This compound is a potent and selective agonist for the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[12] The binding of the peptide to the MOR initiates a signaling cascade that ultimately leads to its analgesic and other physiological effects.
µ-Opioid receptor signaling pathway.
Pathway Description:
-
Ligand Binding: this compound binds to and activates the µ-opioid receptor on the cell surface.[12]
-
G-protein Activation: This activation leads to a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein (typically of the Gi/o family).[1][13][14] The GDP bound to the Gα subunit is exchanged for GTP, causing the dissociation of the Gα and Gβγ subunits.[1][13]
-
Downstream Effects: The dissociated G-protein subunits modulate the activity of several downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[15] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits directly interact with ion channels. They inhibit voltage-gated Ca2+ channels, which reduces neurotransmitter release, and activate G-protein-coupled inwardly rectifying K+ (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in its excitability.[16]
-
Activation of MAPK Pathway: G-protein activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in long-term changes in gene expression.
-
-
Cellular Response: The culmination of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of the peptide.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. portlandpress.com [portlandpress.com]
- 3. hplc.eu [hplc.eu]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. bachem.com [bachem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 14. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
Dmt-d-Arg-Phe-A2pr-NH2 stability issues in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability issues encountered during the storage and handling of the synthetic peptide Dmt-d-Arg-Phe-A2pr-NH2.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Frequently Asked Questions (FAQs)
Q1: My lyophilized peptide appears clumpy and has a reduced volume. What could be the cause?
A1: This is likely due to moisture absorption. Peptides, especially those with hygroscopic residues like Arginine (Arg), can readily absorb water from the atmosphere. This can lead to a change in the physical appearance of the lyophilized powder and may impact its stability.
-
Solution: Always allow the peptide vial to equilibrate to room temperature in a desiccator before opening. This minimizes condensation of atmospheric moisture onto the cold peptide. After weighing, purge the vial with an inert gas like nitrogen or argon before resealing. For long-term storage, keep the vial in a desiccator at or below -20°C.
Q2: I'm seeing a decrease in peptide purity in my HPLC analysis after storing the peptide in solution. What's happening?
A2: Peptides are generally less stable in solution compared to their lyophilized form. Several degradation pathways can occur in aqueous environments. The rate of degradation is influenced by factors such as pH, temperature, and the presence of oxygen or enzymes.
-
Potential Degradation Pathways in Solution:
-
Hydrolysis: The peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.
-
Oxidation: While this peptide does not contain highly susceptible residues like Methionine or Cysteine, the Dmt residue could potentially be a site for oxidation under harsh conditions.
-
Deamidation: The C-terminal amide (NH2) could be susceptible to hydrolysis over time, especially at non-neutral pH.
-
-
Solution: For optimal stability, prepare solutions fresh for each experiment. If short-term storage in solution is necessary, use a sterile, buffered solution at a pH of 5-6. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: I observe multiple peaks in my mass spectrometry analysis of an older peptide stock. What are these?
A3: The additional peaks likely represent degradation products. Depending on the storage conditions and age of the peptide, various chemical modifications can occur.
-
Common Degradation Products:
-
Hydrolyzed peptide: A peak corresponding to the mass of the peptide with the C-terminal amide converted to a carboxylic acid.
-
Oxidized peptide: A peak with an increase in mass of 16 Da (or multiples thereof) may indicate oxidation.
-
Fragmentation: Peaks with lower masses could indicate cleavage of peptide bonds.
-
-
Solution: To identify the degradation products, perform tandem mass spectrometry (MS/MS) to sequence the fragments. Comparing the fragmentation pattern to that of a fresh peptide standard will help pinpoint the modification site. It is recommended to use a fresh stock of the peptide for critical experiments.
Data Presentation: Stability of Related Opioid Peptides
Table 1: Stability of a PK20 Opioid-Neurotensin Hybrid Peptide Under Various Stress Conditions. [1]
| Stress Condition | Duration | Temperature | % Peptide Remaining |
| Acidic (pH 1.2) | 24 hours | 22°C | ~100% |
| Alkaline (pH 12) | 24 hours | 22°C | Significantly degraded |
| Oxidative (3% H₂O₂) | 24 hours | 22°C | Moderately degraded |
| Thermal | 24 hours | 80°C | ~100% |
| Photolytic (UV light) | 7 hours | 22°C | 37.44% |
Table 2: In Vivo Half-Life of Various Opioid Peptides. [2]
| Peptide | Half-Life (in vivo) |
| Leu-enkephalin | 6.7 minutes |
| Dynorphin-A (1-13) | 1 minute |
| Dermorphin | Longer than enkephalins |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a peptide and for developing stability-indicating analytical methods.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffered solution).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for various time points.
-
Oxidative Degradation: Treat the peptide solution with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points.
-
Thermal Degradation: Expose the lyophilized peptide and a peptide solution to elevated temperatures (e.g., 80°C) for various time points.
-
Photostability: Expose the lyophilized peptide and a peptide solution to UV light (e.g., 254 nm) for various time points.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to determine the percentage of the intact peptide remaining and to profile the degradation products.
-
Characterization of Degradants: Use Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) to determine the mass of the degradation products. Further structural elucidation can be achieved using tandem MS (MS/MS).
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol outlines a general method for assessing the purity and stability of this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total peak area. Degradation is assessed by the decrease in the main peak area and the appearance of new peaks.
Mandatory Visualizations
Signaling Pathways
The peptide this compound is structurally similar to known mu-opioid receptor agonists.[3][4] Upon binding to the mu-opioid receptor (a G-protein coupled receptor), it likely triggers two main signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which can be involved in side effects like respiratory depression and tolerance.[5][6][7]
Caption: G-protein signaling pathway of the mu-opioid receptor.
Caption: β-arrestin signaling pathway of the mu-opioid receptor.
Experimental Workflow
Caption: Workflow for assessing peptide stability.
References
- 1. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Dmt-d-Arg-Phe-Lys-NH₂ ([Dmt¹]DALDA)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of the synthetic opioid peptide Dmt-d-Arg-Phe-Lys-NH₂.
Disclaimer: The peptide sequence "Dmt-d-Arg-Phe-A2pr-NH2" is likely a typographical error. This guide addresses the well-characterized and structurally similar mu-opioid agonist, Dmt-d-Arg-Phe-Lys-NH₂ , often referred to as [Dmt¹]DALDA.
Troubleshooting Guide: Resolving Poor Solubility
Encountering solubility issues with [Dmt¹]DALDA can be a significant hurdle in experimental workflows. This guide offers a systematic approach to troubleshoot and overcome these challenges.
Initial Assessment: Peptide Characteristics
Before attempting solubilization, it's crucial to understand the physicochemical properties of [Dmt¹]DALDA.
-
Amino Acid Sequence: Dmt-d-Arg-Phe-Lys-NH₂
-
Key Residues:
-
Dmt (2',6'-dimethyltyrosine): A hydrophobic, non-polar residue.
-
d-Arg (d-Arginine): A strongly basic and hydrophilic residue.
-
Phe (Phenylalanine): A hydrophobic, non-polar residue.
-
Lys (Lysine): A basic and hydrophilic residue.
-
-
Estimated Net Charge at Neutral pH (pH 7): The presence of two basic residues (Arg and Lys) and the N-terminal amine, versus the C-terminal amide, gives the peptide a net positive charge. This suggests it should be more soluble in acidic conditions.[1][2][3]
Troubleshooting Workflow
If you are experiencing difficulty dissolving [Dmt¹]DALDA, follow this step-by-step workflow.
Caption: A step-by-step decision tree for troubleshooting the solubility of [Dmt¹]DALDA.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving [Dmt¹]DALDA?
A1: For a peptide with a net positive charge like [Dmt¹]DALDA, the recommended starting solvent is sterile, deionized water.[3] If solubility is limited, a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), should be attempted next.[1][2][4] This is because the acidic environment will ensure the basic residues (Arg, Lys) are fully protonated, increasing the peptide's overall positive charge and its interaction with the polar solvent.
Q2: My experiment is sensitive to pH changes. How can I dissolve the peptide without using strong acids?
A2: If your assay is pH-sensitive, you can try dissolving the peptide in a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first.[1][4][5][6] Once the peptide is in solution, you can slowly add your aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 1%.[5]
Q3: I see particulates in my solution even after vigorous vortexing. What should I do?
A3: The presence of particulates indicates incomplete dissolution. You can try the following:
-
Sonication: A brief sonication can help break up aggregates and improve dissolution.[1][4][5]
-
Gentle Warming: Warming the solution to a temperature below 40°C can increase solubility.[3][4][5]
-
Centrifugation: Before use, it is always a good practice to centrifuge your peptide solution to pellet any undissolved material.[4][5]
Q4: Can I store [Dmt¹]DALDA in solution?
A4: It is generally recommended to prepare peptide solutions fresh for each experiment. If storage is necessary, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the peptide in a specific solvent and at a given temperature should be validated for your experimental conditions.
Data Presentation
Table 1: Qualitative Solubility Guidelines for [Dmt¹]DALDA
| Solvent/Condition | Expected Solubility | Rationale & Remarks |
| Sterile Deionized Water | Moderate | Good starting point due to the presence of hydrophilic residues. |
| Neutral Buffers (e.g., PBS, pH 7.4) | Moderate to Low | Solubility may be lower near the peptide's isoelectric point. |
| Acidic Buffers (e.g., 10% Acetic Acid, 0.1% TFA) | High | The peptide has a net positive charge, making it more soluble in acidic conditions.[1][2][3] |
| Basic Buffers (e.g., 10% Ammonium Bicarbonate) | Low | Not recommended as it would neutralize the positive charges on the basic residues. |
| Organic Solvents (e.g., DMSO, DMF) | High | Effective for dissolving peptides with hydrophobic residues like Dmt and Phe.[1][4][5][6] |
Experimental Protocols
Protocol 1: Solubilization in an Acidic Solution
-
Weigh the desired amount of lyophilized [Dmt¹]DALDA in a sterile microcentrifuge tube.
-
Add a small volume of 10% acetic acid to the tube.
-
Gently vortex the tube until the peptide is fully dissolved.
-
If needed, sonicate the solution for short bursts in a water bath sonicator.
-
Once dissolved, dilute the solution to the desired final concentration with your experimental buffer.
-
Adjust the pH of the final solution if necessary for your experiment.
Protocol 2: Solubilization using an Organic Co-solvent
-
Weigh the desired amount of lyophilized [Dmt¹]DALDA in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to the tube (e.g., 10-20 µL).
-
Pipette up and down to ensure the peptide is fully dissolved.
-
Slowly add your aqueous experimental buffer to the DMSO stock solution, vortexing gently between additions.
-
Ensure the final concentration of DMSO is compatible with your downstream application.
Visualization of Factors Affecting Peptide Solubility
Caption: Key factors that determine the solubility of a peptide in a given solution.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. biobasic.com [biobasic.com]
- 3. Peptide Solubility Guide | How to Dissolve Peptides Effectively for Re [everwellpeptide.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Investigating Off-Target Effects of [Dmt¹]DALDA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of the synthetic peptide H-Dmt-d-Arg-Phe-Lys-NH₂, commonly known as [Dmt¹]DALDA. This potent µ-opioid receptor agonist is recognized for its analgesic properties, but a comprehensive understanding of its full pharmacological profile requires careful examination of its interactions with other biological targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic target of [Dmt¹]DALDA?
A1: The primary therapeutic target of [Dmt¹]DALDA is the µ-opioid receptor (MOR). It is a highly potent and selective agonist for this receptor, which mediates its strong analgesic effects.[1]
Q2: What are the known or suspected off-target effects of [Dmt¹]DALDA?
A2: Besides its primary activity at the µ-opioid receptor, [Dmt¹]DALDA has two well-documented off-target activities:
-
Norepinephrine Reuptake Inhibition: It can inhibit the norepinephrine transporter (NET), which may contribute to its overall analgesic profile.
-
Mitochondria-Targeted Antioxidant Activity: The peptide has been shown to accumulate in mitochondria and scavenge reactive oxygen species (ROS), acting as an antioxidant.[2]
Q3: My experiment shows weaker than expected µ-opioid receptor activation. What could be the cause?
A3: Several factors could contribute to this:
-
Peptide Degradation: Ensure the peptide has been stored correctly (lyophilized at -20°C) and that the reconstituted solution is fresh. Peptides in solution can be susceptible to degradation.
-
Assay Conditions: Verify the buffer composition, pH, and temperature of your functional assay. For GTPγS binding assays, the concentrations of GDP and Mg²⁺ are critical and may need optimization for your specific membrane preparation.
-
Membrane Preparation Quality: The quality and concentration of your cell membrane preparation expressing the µ-opioid receptor are crucial. Ensure proper preparation and storage, and quantify the protein concentration accurately.
Q4: I am not observing any significant norepinephrine reuptake inhibition. What should I check?
A4:
-
Cell Line and Transporter Expression: Confirm that the cell line you are using (e.g., HEK293-hNET, SK-N-BE(2)C) has a high and stable expression of the norepinephrine transporter.
-
Radioligand/Substrate Concentration: Ensure the concentration of the radiolabeled or fluorescent norepinephrine analog is appropriate (typically at or near its Kₘ for the transporter).
-
Incubation Time: The incubation time should be optimized to be within the linear range of uptake. This is typically short (e.g., 10-20 minutes).
-
Competitive Inhibitors: If using a competitive binding assay, ensure the chosen radioligand (e.g., [³H]nisoxetine) is appropriate and used at a suitable concentration.
Q5: How can I confirm that the antioxidant activity I'm observing is specific to mitochondria?
A5:
-
Mitochondrial Isolation: Perform the antioxidant assay on isolated mitochondria to directly assess the peptide's effect in this specific cellular compartment.
-
Mitochondria-Specific Probes: Utilize fluorescent probes that specifically detect reactive oxygen species within the mitochondria, such as MitoSOX Red for superoxide.
-
Control Compounds: Use control compounds that are known to either induce or inhibit mitochondrial ROS production to validate your assay setup.
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and off-target activities of [Dmt¹]DALDA.
| On-Target Activity: µ-Opioid Receptor | |
| Parameter | Value |
| Kᵢ (human µ-opioid receptor) | 0.059 ± 0.006 nM |
| EC₅₀ (GTPγS binding, human µ-opioid receptor) | 0.11 ± 0.02 nM |
Data from competitive radioligand binding assays using CHO-hMOR cell membranes and [³⁵S]GTPγS binding assays.[1]
| Off-Target Activity: Norepinephrine Transporter & Antioxidant Effect | |
| Parameter | Value/Observation |
| Norepinephrine Reuptake Inhibition | |
| IC₅₀ (human norepinephrine transporter) | Not yet definitively quantified in published literature. This is a key area for further investigation. |
| Mitochondria-Targeted Antioxidant Activity | |
| Comparative Potency | [Dmt¹]DALDA is reported to be a more effective analgesic than morphine in neuropathic pain models, which is attributed in part to its ROS quenching activity.[2] |
Experimental Protocols
Detailed Methodology 1: Norepinephrine Transporter Uptake Inhibition Assay
This protocol is adapted from established methods for assessing norepinephrine transporter (NET) inhibition in a cell-based assay.
1. Cell Culture and Plating:
- Use a human cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET or the neuroblastoma cell line SK-N-BE(2)C.
- Plate the cells in appropriate multi-well plates (e.g., 24- or 96-well) pre-coated with a suitable attachment factor (e.g., poly-D-lysine or collagen).
- Grow cells to a confluent monolayer.
2. Assay Buffer:
- Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.
3. Assay Procedure:
- Wash the cell monolayer gently with pre-warmed KRH buffer.
- Pre-incubate the cells with varying concentrations of [Dmt¹]DALDA or a reference NET inhibitor (e.g., desipramine for non-specific binding) in KRH buffer for 10-15 minutes at 37°C.
- Initiate the uptake reaction by adding a fixed concentration of a radiolabeled norepinephrine analog (e.g., [³H]norepinephrine) at a concentration close to its Kₘ value (e.g., 400 nM for SK-N-BE(2)C cells).
- Incubate for a predetermined time within the linear uptake range (e.g., 15 minutes) at 37°C.
- Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
- Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.
- Plot the percentage of specific uptake against the logarithm of the [Dmt¹]DALDA concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Detailed Methodology 2: Mitochondrial Superoxide Scavenging Assay using MitoSOX Red
This protocol details the use of the fluorescent probe MitoSOX Red to specifically measure mitochondrial superoxide levels in live cells treated with [Dmt¹]DALDA.
1. Cell Culture and Treatment:
- Plate a suitable cell line (e.g., a neuronal cell line like SH-SY5Y or a cell line relevant to the therapeutic area of interest) in a multi-well format suitable for fluorescence microscopy or a plate reader (e.g., black-walled, clear-bottom 96-well plates).
- Allow cells to adhere and grow to a desired confluency.
- Treat the cells with varying concentrations of [Dmt¹]DALDA for a specified period. Include a positive control (e.g., a known inducer of mitochondrial ROS like Antimycin A) and a negative control (vehicle).
2. Staining with MitoSOX Red:
- Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
- Dilute the MitoSOX Red stock solution in pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable buffer to a final working concentration (typically 1-5 µM).
- Remove the cell culture medium and wash the cells once with warm HBSS.
- Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
3. Imaging and Quantification:
- After incubation, gently wash the cells three times with warm HBSS.
- Add fresh warm HBSS or a suitable imaging medium to the cells.
- Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~510/580 nm).
- Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
4. Data Analysis:
- Measure the mean fluorescence intensity of the cells in each treatment group.
- Normalize the fluorescence intensity of the [Dmt¹]DALDA-treated groups to the vehicle control.
- Plot the normalized fluorescence intensity against the concentration of [Dmt¹]DALDA to determine the dose-dependent effect on mitochondrial superoxide levels. An EC₅₀ value for ROS scavenging can be calculated from this curve.
Visualizations
Caption: Experimental workflow for investigating on- and off-target effects.
Caption: Signaling pathways of [Dmt¹]DALDA's on- and off-target effects.
References
refining Dmt-d-Arg-Phe-A2pr-NH2 administration protocols
Disclaimer: The following information is based on protocols and data for the well-characterized delta-opioid receptor agonist [D-Penicillamine (2,5)]-enkephalin (DPDPE), a peptide with structural similarities to Dmt-d-Arg-Phe-A2pr-NH2. This is due to the limited publicly available information on this compound. The principles outlined below are generally applicable to the handling and administration of synthetic peptides in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reconstituting my peptide?
A1: The choice of solvent depends on the peptide's sequence and polarity. For many amidated peptides like DPDPE, sterile, distilled water is a good starting point. If solubility is an issue, adding a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be effective. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Always use high-purity solvents to avoid introducing contaminants.
Q2: How should I store the peptide solution to ensure its stability?
A2: For short-term storage (days to weeks), peptide solutions should be kept at 4°C. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Avoid storing peptides in frost-free freezers, as temperature fluctuations can degrade the product.
Q3: I am observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors. One common issue is peptide degradation due to improper storage or multiple freeze-thaw cycles. Another potential cause is inaccurate peptide concentration, which can be verified using a quantitative amino acid analysis or a BCA protein assay. Variability in experimental conditions, such as incubation times, temperature, or cell passage number, can also contribute to inconsistent outcomes.
Q4: Can I expect this compound to cross the blood-brain barrier?
A4: The ability of a peptide to cross the blood-brain barrier (BBB) is influenced by several factors, including its size, charge, and lipophilicity. While some small, lipophilic peptides can cross the BBB, many require specific delivery strategies. These can include direct administration into the central nervous system (e.g., intracerebroventricular injection) or the use of carrier systems like nanoparticles. The presence of D-amino acids and modifications like amidation can increase metabolic stability, which may aid in central nervous system penetration, but this needs to be empirically determined.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioactivity | Peptide degradation | Ensure proper storage conditions (-20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Use freshly prepared solutions for each experiment. |
| Inaccurate peptide concentration | Verify the concentration of your stock solution using a reliable quantification method such as a BCA assay or amino acid analysis. | |
| Suboptimal experimental conditions | Optimize incubation times, temperature, and buffer composition. Ensure that the pH of your experimental buffer is compatible with peptide stability and activity. | |
| Precipitation in Solution | Poor solubility | Re-dissolve the peptide in a small amount of an appropriate organic solvent (e.g., DMSO) before adding the aqueous buffer. Sonication can also aid in dissolving the peptide. |
| Buffer incompatibility | Ensure that the chosen buffer and its pH are suitable for keeping the peptide in solution. Some buffers can cause certain peptides to precipitate. | |
| Inconsistent Results | Pipetting errors | Calibrate your pipettes regularly. For sensitive assays, use positive displacement pipettes. |
| Cell line variability | Use cells from a consistent passage number for all experiments. Regularly check for mycoplasma contamination. | |
| Reagent variability | Use reagents from the same lot number whenever possible to minimize variability between experiments. |
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of a test compound (like this compound) for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the delta-opioid receptor.
-
Radiolabeled ligand (e.g., [³H]-naltrindole).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of the test compound, which can then be used to calculate its binding affinity (Ki).
In Vivo Administration via Intraperitoneal (IP) Injection
This protocol describes the administration of the peptide to a rodent model.
Materials:
-
Test compound (this compound) dissolved in a sterile, biocompatible vehicle (e.g., saline).
-
Sterile syringes and needles (e.g., 25-27 gauge).
-
Appropriate animal handling and restraint equipment.
Procedure:
-
Prepare the peptide solution at the desired concentration in a sterile vehicle.
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the animal, exposing the lower abdominal area.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Quantitative Data Summary
The following table summarizes typical data for the model peptide, DPDPE. Similar characterization would be necessary for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 630.8 g/mol | N/A |
| Binding Affinity (Ki) for Delta-Opioid Receptor | 0.2 - 2 nM | |
| Solubility in Water | ~1 mg/mL | N/A |
| Recommended Storage | -20°C to -80°C |
Visualizations
Caption: A generalized experimental workflow for in vitro studies using a synthetic peptide.
Caption: A simplified diagram of the primary signaling pathways activated by a delta-opioid receptor agonist.
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Dmt-d-Arg-Phe-A2pr-NH2 and Morphine
In the landscape of opioid analgesics, the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, also known as [Dmt1]DALDA, has emerged as a potent alternative to morphine, exhibiting a distinct pharmacological profile with the potential for an improved therapeutic window. This guide provides a comprehensive comparison of the analgesic efficacy of [Dmt1]DALDA and morphine, supported by experimental data, to inform researchers, scientists, and drug development professionals.
[Dmt1]DALDA is a highly selective agonist for the mu-opioid receptor (MOR), demonstrating significantly greater potency than morphine in various preclinical pain models.[1][2] Notably, its analgesic effects appear to be predominantly mediated through spinal mechanisms, a characteristic that distinguishes it from morphine, which acts at both spinal and supraspinal sites.[3] Furthermore, [Dmt1]DALDA possesses unique properties, including the ability to inhibit norepinephrine reuptake and act as a mitochondria-targeted antioxidant, which may contribute to its enhanced efficacy, particularly in neuropathic pain states.[1][2]
Quantitative Comparison of Analgesic Potency and Receptor Binding
The following tables summarize the quantitative data on the analgesic efficacy and receptor binding characteristics of [Dmt1]DALDA and morphine, derived from various in vivo and in vitro studies.
| Compound | Pain Model | Administration Route | ED50 | Reference |
| [Dmt1]DALDA | Tail-Flick (Mouse) | Intrathecal | 0.032 nmol | |
| Morphine | Tail-Flick (Mouse) | Intrathecal | 23.4 nmol | |
| [Dmt1]DALDA | Tail-Flick (Rat) | Intravenous | 0.15 mg/kg | |
| Morphine | Tail-Flick (Rat) | Intravenous | 3.0 mg/kg | |
| [Dmt1]DALDA | Hot Plate (Rat) | Intravenous | > 0.5 mg/kg | |
| Morphine | Hot Plate (Rat) | Intravenous | 3.0 mg/kg |
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| [Dmt1]DALDA | Mu-opioid | 0.143 | [4] |
| Morphine | Mu-opioid | 1.0 - 4.0 |
| Compound | Assay | EC50 (nM) | Emax (% of DAMGO) | Reference |
| [Dmt1]DALDA | GTPγS Binding (hMOR) | 0.11 | 100% | [4] |
| Morphine | GTPγS Binding (hMOR) | 25.1 | 100% |
Signaling Pathways: A Tale of Two Agonists
Opioid analgesia is primarily mediated by the activation of G-protein signaling pathways upon agonist binding to the mu-opioid receptor. However, the recruitment of β-arrestin to the receptor is associated with the development of tolerance and other adverse effects, such as respiratory depression and constipation.[5][6] Morphine is known to activate both the G-protein and β-arrestin pathways.[5][7] In contrast, emerging evidence suggests that [Dmt1]DALDA may act as a G-protein biased agonist, preferentially activating the therapeutic G-protein pathway while having a reduced impact on β-arrestin recruitment. This biased agonism could potentially translate to a more favorable side-effect profile for [Dmt1]DALDA compared to morphine.
References
- 1. researchgate.net [researchgate.net]
- 2. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Analgesic Effects of a Mu-Opioid Peptide, [Dmt1]DALDA, and Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct pharmacological properties of morphine metabolites at G(i)-protein and β-arrestin signaling pathways activated by the human μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potent Mu-Opioid Agonist Dmt-d-Arg-Phe-A2pr-NH2 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic tetrapeptide Dmt-d-Arg-Phe-A2pr-NH2, a close analog of [Dmt¹]DALDA, with other prominent mu-opioid receptor (MOR) agonists. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of the binding affinities, functional potencies, and in vivo analgesic effects of these compounds, supported by experimental data and detailed methodologies.
Introduction to Mu-Opioid Agonists
The μ-opioid receptor is a G protein-coupled receptor (GPCR) that plays a central role in mediating the analgesic effects of opioids.[1][2] Agonists of the MOR are the cornerstone of pain management.[1] However, their clinical utility is often limited by adverse effects such as respiratory depression, tolerance, and dependence.[1] Consequently, there is a significant research effort to develop novel MOR agonists with improved therapeutic profiles. This guide focuses on this compound, a potent and highly selective MOR agonist, and compares its pharmacological characteristics to those of established MOR agonists: DAMGO, morphine, fentanyl, and the endogenous peptide endomorphin-2.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected mu-opioid agonists, providing a clear comparison of their in vitro and in vivo performance.
Table 1: Mu-Opioid Receptor Binding Affinity (Ki)
| Compound | Ki (nM) at MOR | Selectivity (MOR vs. DOR/KOR) | Reference(s) |
| [Dmt¹]DALDA | 0.143 - 0.199 | High (μ/δ/κ = 1/14700/156) | [3][4] |
| DAMGO | 3.46 | High | [5] |
| Morphine | 0.26 - 611 | Moderate | [6] |
| Fentanyl | 0.007 - 214 | High | [6] |
| Endomorphin-2 | 20 - 30 (for kappa3) | High for MOR | [7] |
Table 2: In Vitro Functional Potency (EC50/IC50)
| Compound | Assay | EC50/IC50 (nM) | Efficacy | Reference(s) |
| [Dmt¹]DALDA | [³⁵S]GTPγS binding | 0.057 | Full Agonist | [8] |
| DAMGO | [³⁵S]GTPγS binding | 45 | Full Agonist | [9] |
| Morphine | [³⁵S]GTPγS binding | 130 | Partial/Full Agonist | [10] |
| Fentanyl | Ca²⁺ mobilization | 1.7 | Full Agonist | [10] |
| Endomorphin-2 | Not specified | Not specified | Potent Agonist | [7] |
Table 3: In Vivo Analgesic Potency (ED50)
| Compound | Animal Model | Test | Route | ED50 (mg/kg) | Reference(s) |
| [Dmt¹]DALDA | Rat | Mechanical Allodynia (von Frey) | s.c. | ~0.05 | [3] |
| [Dmt¹]DALDA | Rat | Heat Algesia (Hargreaves) | s.c. | ~0.2 | [3] |
| Morphine | Rat | Mechanical Allodynia (von Frey) | s.c. | ~0.75 | [3] |
| Morphine | Rat | Heat Algesia (Hargreaves) | s.c. | ~0.9 | [3] |
| [Dmt¹]DALDA | Mouse | Tail-flick | s.c. | 40x more potent than morphine | [11] |
| Morphine | Mouse | Tail-flick | s.c. | - | [11] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of MOR activation by these agonists, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to characterize them.
Mu-Opioid Receptor Signaling Pathway
Activation of the MOR by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o).[1] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of various downstream effectors, ultimately resulting in the cellular response.
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow: Receptor Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The following diagram illustrates a typical workflow for a competitive binding assay.
Caption: Workflow for a Radioligand Binding Assay.
Experimental Workflow: GTPγS Functional Assay
The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist.
Caption: Workflow for a GTPγS Binding Assay.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).
-
Radiolabeled mu-opioid receptor agonist (e.g., [³H]DAMGO).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Cell membranes are thawed and suspended in binding buffer.
-
A constant concentration of the radiolabeled ligand is added to assay tubes.
-
Varying concentrations of the unlabeled test compound are added to the tubes to compete for binding with the radiolabeled ligand.
-
A set of tubes containing only the radiolabeled ligand and membranes is used to determine total binding.
-
A set of tubes containing the radiolabeled ligand, membranes, and a high concentration of a non-radiolabeled standard (e.g., naloxone) is used to determine non-specific binding.
-
The assay tubes are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test agonist at the mu-opioid receptor.[12]
Materials:
-
Cell membranes prepared from cells expressing the mu-opioid receptor and associated G proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test agonist (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).
Procedure:
-
Cell membranes are incubated in the assay buffer with GDP for a short period to ensure G proteins are in their inactive, GDP-bound state.
-
Varying concentrations of the test agonist are added to the assay tubes.
-
[³⁵S]GTPγS is added to initiate the binding reaction.
-
The tubes are incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
-
Data Analysis: The specific [³⁵S]GTPγS binding is determined by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding. Dose-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) are calculated using non-linear regression.[13]
In Vivo Analgesia: Tail-Flick Test
Objective: To assess the analgesic efficacy of a test compound in an animal model of acute thermal pain.[14][15]
Materials:
-
Male ICR mice or Sprague-Dawley rats.
-
Tail-flick apparatus with a radiant heat source.
-
Test compound (e.g., this compound) and vehicle control.
Procedure:
-
Animals are habituated to the testing environment and handling to minimize stress.[16]
-
A baseline tail-flick latency is determined for each animal by focusing the radiant heat source on the ventral surface of the tail and measuring the time it takes for the animal to flick its tail away from the heat.[15] A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[17]
-
Animals are administered the test compound or vehicle via a specific route (e.g., subcutaneous, intraperitoneal, or intrathecal).
-
At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves are constructed, and the ED50 (the dose of the drug that produces a 50% MPE) is calculated.
Conclusion
The data presented in this guide highlights the exceptional potency and selectivity of this compound as a mu-opioid receptor agonist. Its high binding affinity and potent functional activity, coupled with significant in vivo analgesic efficacy, position it as a compound of considerable interest for further investigation. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate the replication and extension of these findings, ultimately contributing to the development of safer and more effective opioid analgesics.
References
- 1. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 2. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. zenodo.org [zenodo.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. conductscience.com [conductscience.com]
- 17. Hot Water Tail Immersion Test [protocols.io]
Unveiling the Potent Analgesic Profile of Dmt-d-Arg-Phe-Lys-NH2: A Comparative Analysis
A comprehensive evaluation of the synthetic opioid peptide Dmt-d-Arg-Phe-Lys-NH2, often referred to as [Dmt¹]DALDA, reveals a significantly more potent and potentially safer analgesic profile compared to traditional opioids like morphine and distinct advantages over non-opioid alternatives such as gabapentin. This guide provides an objective comparison of [Dmt¹]DALDA's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
A note on nomenclature: The initial query for "Dmt-d-Arg-Phe-A2pr-NH2" did not yield specific findings in the current scientific literature. The closely related and extensively researched peptide, Dmt-d-Arg-Phe-Lys-NH2 ([Dmt¹]DALDA), is presented here as the likely intended subject of inquiry.
Quantitative Comparison of Analgesic Efficacy
The analgesic properties of [Dmt¹]DALDA have been benchmarked against morphine and gabapentin in various preclinical models of pain. The data, summarized below, consistently demonstrates the superior potency of [Dmt¹]DALDA, particularly in models of neuropathic pain.
Table 1: Comparative Analgesic Potency in Rodent Models
| Compound | Test | Animal Model | Route of Administration | ED50 (mg/kg) |
| [Dmt¹]DALDA | Tail-Flick | Rat | Intrathecal | 0.00003[1] |
| Morphine | Tail-Flick | Rat | Intrathecal | 0.09[1] |
| [Dmt¹]DALDA | Paw Withdrawal | Rat (Neuropathic Pain) | Subcutaneous | ~0.7[2] |
| Morphine | Paw Withdrawal | Rat (Neuropathic Pain) | Subcutaneous | >5.4[2] |
| Gabapentin | Paw Withdrawal | Rat (Neuropathic Pain) | Intraperitoneal | 10-100 |
Table 2: Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation)
| Compound (Dose) | Paw Withdrawal Latency (seconds) - Post-drug | % Increase in Latency |
| [Dmt¹]DALDA (0.71 mg/kg, s.c.) | 15.2 ± 1.8 | ~180%[2] |
| Morphine (5.4 mg/kg, s.c.) | 8.5 ± 1.2 | ~60%[2] |
| Saline | 5.4 ± 0.5 | 0%[2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments utilized in the assessment of these analgesics.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical model is employed to induce a persistent state of neuropathic pain, characterized by heightened sensitivity to thermal stimuli (thermal hyperalgesia).
-
Procedure:
-
Sprague-Dawley rats are anesthetized.
-
An incision is made at the L5-L6 vertebral level to expose the L5 spinal nerve.
-
The L5 spinal nerve is then tightly ligated.
-
The surgical site is closed, and the animals are allowed a recovery period of at least one week to establish the neuropathic pain state before behavioral testing commences.[2]
-
Paw Withdrawal Test (Hargreaves Method)
This test is used to quantify thermal hyperalgesia by measuring the time it takes for an animal to withdraw its paw from a heat source.
-
Procedure:
-
Rats are individually placed in plexiglass chambers on a temperature-controlled glass floor for acclimatization.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal is recorded.
-
A predetermined cut-off time is used to prevent any potential tissue damage.
-
Baseline measurements are taken prior to the administration of any compounds.
-
Following the administration of the test compound, withdrawal latencies are reassessed at specified intervals.[2]
-
Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus, providing a measure of the analgesic effects of a compound.
-
Procedure:
-
The rat's tail is exposed to a focused beam of radiant heat.
-
The time taken for the rat to flick its tail out of the beam is measured.
-
A cut-off time is implemented to prevent injury.
-
Measurements are conducted before and after drug administration to determine the analgesic effect.[1]
-
Hot Plate Test
This method evaluates the animal's response to a constant, noxious thermal stimulus, which involves more complex, supraspinal processing.
-
Procedure:
-
The animal is placed on a metal surface maintained at a constant high temperature.
-
The latency to a pain-related behavior, such as licking a paw or jumping, is recorded.
-
A maximum exposure time is set to prevent harm to the animal.
-
The test is performed before and after the administration of the analgesic.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways
[Dmt¹]DALDA exerts its potent analgesic effects through a multi-faceted mechanism of action, which is depicted in the following signaling pathway diagram.
Caption: Multifaceted Analgesic Signaling of [Dmt¹]DALDA.
Experimental Workflow
The standardized workflow for evaluating the analgesic efficacy of test compounds is illustrated below.
Caption: Experimental Workflow for Analgesic Efficacy Testing.
Logical Relationship of [Dmt¹]DALDA's Mechanisms
The potent analgesic effect of [Dmt¹]DALDA is a result of the synergistic interplay of its distinct mechanisms of action.
Caption: Synergistic Mechanisms of [Dmt¹]DALDA's Analgesia.
References
Potency Showdown: A Comparative Analysis of Two Synthetic Opioid Peptides
For researchers and professionals in the fields of pharmacology and drug development, the quest for potent and selective opioid receptor agonists is a continuous endeavor. This guide provides a detailed comparison of the potency of two synthetic tetrapeptides: Dmt-d-Arg-Phe-A2pr-NH2 and [Dmt¹]DALDA. While both are analogs of the endogenous opioid peptide DALDA, subtle structural modifications can significantly impact their pharmacological profiles.
[Dmt¹]DALDA, with the structure H-Dmt-d-Arg-Phe-Lys-NH₂, is a well-characterized and extraordinarily potent and selective agonist for the mu (µ)-opioid receptor.[1][2][3][4] In contrast, this compound, where the lysine residue at position four is substituted with L-α,β-diaminopropionic acid (A2pr or Dap), is a less extensively studied analog. This comparison draws upon available experimental data to objectively assess their relative potencies.
In Vitro Potency: A Tale of High Affinity
The potency of an opioid agonist is fundamentally determined by its ability to bind to and activate opioid receptors. Standard in vitro assays, such as radioligand binding assays and functional assays measuring G-protein coupling or inhibition of adenylyl cyclase, are employed to quantify these interactions.
For [Dmt¹]DALDA , numerous studies have established its sub-nanomolar binding affinity for the µ-opioid receptor, with reported Ki values in the range of 0.1 to 0.4 nM.[5] Functional assays, such as the guinea pig ileum (GPI) bioassay, have demonstrated its high agonist potency, with IC50 values also in the sub-nanomolar range, making it significantly more potent than morphine.[6]
Information regarding the in vitro potency of This compound is more limited. However, a study on fluorescently labeled analogs of [Dmt¹]DALDA, where the lysine at position four was replaced with a diaminopropionic acid derivative, revealed that these analogs retained sub-nanomolar µ-opioid receptor binding affinity and exhibited very high µ-opioid agonist activity in the guinea pig ileum assay. While specific quantitative data for the non-fluorescent this compound is not explicitly detailed in the available literature, the findings from its closely related analogs suggest a comparable high-potency profile.
Comparative In Vitro Data
| Compound | Receptor Binding Affinity (Ki, nM) for µ-opioid receptor | Functional Potency (IC50, nM) in GPI Assay |
| [Dmt¹]DALDA | 0.1 - 0.4[5] | Sub-nanomolar[6] |
| This compound | Data not available (analogs show sub-nanomolar affinity) | Data not available (analogs show very high agonist activity) |
In Vivo Analgesic Potency: Real-World Efficacy
The ultimate measure of an opioid agonist's potency lies in its ability to produce analgesia in living organisms. In vivo studies, typically using rodent models of pain, are crucial for evaluating the translational potential of these compounds.
[Dmt¹]DALDA has demonstrated remarkable analgesic potency in various animal models. When administered directly into the central nervous system (intrathecally or intracerebroventricularly), it is thousands of times more potent than morphine.[3][7] Even with systemic administration (e.g., subcutaneous injection), [Dmt¹]DALDA exhibits significantly greater potency than morphine, indicating its ability to cross the blood-brain barrier.[4]
Experimental data on the in vivo analgesic potency of This compound is not currently available in the public domain. Further studies are required to determine if the high in vitro potency suggested by its analogs translates to a strong analgesic effect in vivo.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the potency of these compounds, it is essential to visualize the signaling pathways they activate and the experimental workflows used to measure their effects.
Mu-Opioid Receptor Signaling Pathway
Both [Dmt¹]DALDA and its A2pr analog exert their effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated upon agonist binding.
References
- 1. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid peptide-derived analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of highly potent [Dmt1]DALDA analogs | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Dmt-d-Arg-Phe-A2pr-NH2 Binding Affinity: A Guide for Researchers
A comprehensive evaluation of the binding characteristics of the potent synthetic opioid peptide, Dmt-d-Arg-Phe-A2pr-NH2, is crucial for its development as a potential therapeutic agent. This guide provides a detailed comparison of its binding affinity with other relevant opioid compounds, outlines the experimental protocols used for these measurements, and visualizes the associated signaling pathways and experimental workflows.
Note on the Analyzed Compound: While the query specified this compound, the available scientific literature extensively covers a closely related and well-characterized peptide, [Dmt1]DALDA, with the structure H-Dmt-d-Arg-Phe-Lys-NH2. Given the lack of specific data for the "A2pr" variant, this guide will focus on the binding affinity and characteristics of [Dmt1]DALDA, a potent and highly selective µ-opioid receptor agonist. It is presumed that the binding characteristics would be similar due to structural analogy.
Quantitative Comparison of Binding Affinity
The binding affinity of an opioid peptide to its receptor is a key determinant of its potency and selectivity. The following table summarizes the binding affinity of [Dmt1]DALDA for the µ-opioid receptor (MOR) in comparison to other standard opioid receptor ligands.
| Compound | Receptor | Binding Affinity (Kd/Ki) | Reference Compound(s) |
| [Dmt1]DALDA | µ-opioid | Kd = 0.22 nM [1] | DAMGO |
| [Dmt1]DALDA | µ-opioid | Ki = 0.143 nM [2] | Morphine |
| DAMGO | µ-opioid | - | - |
| Morphine | µ-opioid | - | - |
[Dmt1]DALDA exhibits a high affinity for the µ-opioid receptor, with reported Kd and Ki values in the sub-nanomolar range, indicating a very strong interaction with the receptor.[1][2] Competition studies have confirmed its high selectivity for the µ-opioid receptor.[1] In functional assays, [Dmt1]DALDA was found to be more potent than the standard µ-opioid agonist DAMGO.[1] Furthermore, its affinity for the µ-opioid receptor is reported to be 7-fold greater than that of morphine.[3]
Experimental Protocols
The determination of binding affinity is performed through established experimental techniques. The following sections detail the methodologies for radioligand binding assays and functional GTPγS binding assays, which are commonly used to characterize opioid receptor ligands.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor.
Objective: To determine the binding affinity (Kd) and binding site density (Bmax) of a ligand for a specific receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from Chinese Hamster Ovary (CHO) cells or brain tissue).
-
Radiolabeled ligand (e.g., [3H][Dmt1]DALDA).
-
Unlabeled competitor ligand (for competition assays).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the membranes with increasing concentrations of the radiolabeled ligand in the assay buffer. For competition assays, incubate membranes with a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values from saturation binding experiments or the IC50 (and subsequently Ki) from competition binding experiments.
GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins coupled to a receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating G-protein signaling.
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G-proteins.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Agonist of interest (e.g., [Dmt1]DALDA).
-
GDP (to ensure G-proteins are in their inactive state at the start of the assay).
-
Assay buffer.
-
Glass fiber filters or SPA beads.
-
Filtration apparatus or scintillation counter compatible with SPA technology.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells or tissues expressing the receptor.
-
Pre-incubation: Pre-incubate the membranes with GDP to ensure that the G-proteins are in the inactive, GDP-bound state.
-
Incubation: Add the agonist of interest at various concentrations to the membranes, followed by the addition of [35S]GTPγS.
-
Separation: After incubation, separate the [35S]GTPγS bound to the G-proteins from the unbound nucleotide. This can be achieved by filtration through glass fiber filters or by using scintillation proximity assay (SPA) technology.[4]
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizing the Molecular Mechanisms
To better understand the processes involved in the binding and signaling of this compound, the following diagrams illustrate the µ-opioid receptor signaling pathway and the general workflow of a binding assay.
Caption: µ-Opioid receptor signaling pathway.
Caption: General workflow of a radioligand binding assay.
References
- 1. Characterization of the binding of [3H][Dmt1]H-Dmt-D-Arg-Phe-Lys-NH2, a highly potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
[Dmt¹]DALDA: A Potent Alternative to Morphine in Pain Management
A comprehensive analysis of H-Dmt-d-Arg-Phe-Lys-NH₂ ([Dmt¹]DALDA) reveals its superior analgesic efficacy in multiple pain models compared to the widely used opioid, morphine. This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
[Dmt¹]DALDA, a synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin, has demonstrated exceptional potency and a unique pharmacological profile that positions it as a promising candidate for the development of new pain therapeutics. Its efficacy has been particularly noted in models of neuropathic pain, a condition often refractory to conventional treatments.
Superior Efficacy in Neuropathic and Acute Pain Models
Quantitative data from various preclinical studies consistently highlight the superior analgesic properties of [Dmt¹]DALDA over morphine. This enhanced efficacy is observed across different pain modalities and administration routes.
| Pain Model | Animal Model | Administration Route | [Dmt¹]DALDA Potency vs. Morphine | Key Findings |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Subcutaneous (s.c.) | More effective | At equianalgesic doses in naive animals, [Dmt¹]DALDA produced a greater increase in paw withdrawal latency in neuropathic rats compared to morphine.[1][2] |
| Complex Regional Pain Syndrome-Type I (CRPS-I) | Rat | Subcutaneous (s.c.) | 15-fold more potent (mechanical allodynia), 4.5-fold more potent (thermal hyperalgesia) | [Dmt¹]DALDA demonstrated significantly higher potency in reversing both mechanical and thermal hypersensitivity compared to morphine.[3][4] |
| Acute Pain (Tail-Flick Test) | Mouse | Subcutaneous (s.c.) | 40-fold more potent | [Dmt¹]DALDA induced antinociception at much lower doses than morphine.[5] |
| Acute Pain (Tail-Flick Test) | Rat/Mouse | Intrathecal (i.t.) | 3000-fold more potent | Spinal administration of [Dmt¹]DALDA resulted in exceptionally potent analgesia compared to spinal morphine.[1][3] |
Unraveling the Mechanism of Action: Beyond Opioid Receptor Agonism
The remarkable analgesic efficacy of [Dmt¹]DALDA stems from its multifaceted mechanism of action. It is a highly potent and selective agonist for the mu-opioid receptor (MOR), the primary target for many opioid analgesics, including morphine.[1][6][7] However, its actions extend beyond simple receptor activation.
A key distinguishing feature of [Dmt¹]DALDA is its ability to act as a mitochondria-targeted antioxidant.[3] The 2',6'-dimethyltyrosine (Dmt) residue at its N-terminus is a potent scavenger of reactive oxygen species (ROS), which are known to play a crucial role in the development and maintenance of neuropathic pain.[3][8] This dual functionality of MOR agonism and antioxidant activity likely contributes to its superior efficacy in neuropathic pain states.[3][8] Furthermore, studies suggest that [Dmt¹]DALDA inhibits norepinephrine re-uptake, which may also contribute to its analgesic effects, particularly at the spinal level.
The signaling pathway for [Dmt¹]DALDA's primary action at the mu-opioid receptor is depicted below.
References
- 1. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the mu Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Dmt1]DALDA analogues modified with tyrosine analogues at position 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Dmt-d-Arg-Phe-A2pr-NH2 Against Standard Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel synthetic opioid peptide Dmt-d-Arg-Phe-A2pr-NH2, often referred to as [Dmt¹]DALDA, against established analgesics: morphine, fentanyl, and buprenorphine. The information presented herein is intended to provide an objective overview of their respective analgesic properties, side-effect profiles, and mechanisms of action, supported by available experimental data.
Quantitative Comparison of Analgesic Potency
The following tables summarize the analgesic potency of [Dmt¹]DALDA, morphine, fentanyl, and buprenorphine in preclinical models. It is important to note that direct comparative studies under identical conditions are not always available; therefore, species, route of administration, and the specific pain assay are provided for accurate interpretation.
| Compound | Test | Species | Route of Administration | ED50 (95% CI) | Reference |
| [Dmt¹]DALDA | Tail-Flick | Mouse | Intrathecal | 1.22 (0.59-2.34) pmol | [1] |
| Morphine | Tail-Flick | Rat | Intravenous | 3.3 mg/kg | [2] |
| Fentanyl | Tail-Flick | Mouse | Intravenous | 112 µg/kg | [3] |
| Buprenorphine | Tail-Flick | Mouse | Intravenous | 0.16 mg/kg | [1] |
Table 1: Comparative Analgesic Potency in the Tail-Flick Test. The tail-flick test measures a spinally mediated reflex to a thermal stimulus.
| Compound | Test | Species | Route of Administration | ED50 | Reference |
| [Dmt¹]DALDA | Hot Plate | - | - | Data not available | |
| Morphine | Hot Plate | Rat | Continuous Infusion | 4 or 6 mg/kg/hr | [4] |
| Fentanyl | Hot Plate | - | - | Data not available | |
| Buprenorphine | Hot Plate | Mouse | Intravenous | 0.0084 mg/kg | [1] |
Table 2: Comparative Analgesic Potency in the Hot Plate Test. The hot plate test assesses a more complex, supraspinally organized response to a thermal stimulus.
Side-Effect Profile: Focus on Respiratory Depression
A critical differentiator for opioid analgesics is their propensity to induce respiratory depression. Available data suggests a favorable profile for [Dmt¹]DALDA in this regard.
| Compound | Species | Route of Administration | Effect on Respiration | Key Findings | Reference |
| [Dmt¹]DALDA | Mouse | Subcutaneous | Dose-dependent decrease in respiratory frequency and minute volume. | At equianalgesic doses (3x ED50), no difference in ventilatory response to CO2 compared to morphine. Significantly diminished ventilatory response to hypoxia compared to morphine, suggesting a non-opioid mediated effect on peripheral chemoreflexes. | [5] |
| Morphine | Mouse | Subcutaneous | Dose-dependent decrease in respiratory frequency and minute volume. | Increased tidal volume at lower doses. | [5] |
| Fentanyl | Mouse | Intravenous | Rapid and pronounced depression of both respiratory rate and tidal volume. | Respiratory depression is more resistant to reversal by naloxone compared to morphine. | [3] |
| Buprenorphine | - | - | Ceiling effect on respiratory depression. | Data not available from direct comparative studies with [Dmt¹]DALDA. |
Table 3: Comparative Respiratory Effects.
Experimental Protocols
Tail-Flick Test
The tail-flick test is a widely used method to assess the analgesic efficacy of compounds by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[6]
Methodology:
-
Animal Restraint: The rat or mouse is gently restrained, often in a specialized device, leaving the tail exposed.
-
Heat Application: A focused beam of radiant heat is applied to a specific point on the ventral surface of the tail.
-
Latency Measurement: The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
Cut-off Time: To prevent tissue damage, a pre-determined cut-off time is established (typically 10-20 seconds), at which point the heat source is removed if the animal has not responded.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Caption: Workflow of the tail-flick analgesic assay.
Hot Plate Test
The hot plate test evaluates the response to a constant temperature thermal stimulus and is considered to involve more complex, supraspinal processing compared to the tail-flick test.[4][7]
Methodology:
-
Apparatus: A metal plate is maintained at a constant temperature (typically 50-55°C). The animal is confined to the plate by a clear cylindrical enclosure.
-
Observation: The animal is placed on the hot plate, and the latency to exhibit pain-related behaviors, such as licking a hind paw or jumping, is recorded.
-
Cut-off Time: A cut-off time is employed to prevent injury, after which the animal is removed from the apparatus.
-
Data Analysis: The latency to respond is used as a measure of analgesic effect.
Caption: Workflow of the hot plate analgesic assay.
Signaling Pathways and Mechanism of Action
Mu-Opioid Receptor Signaling
Morphine, fentanyl, and [Dmt¹]DALDA all exert their primary analgesic effects through agonism at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
References
- 1. Endogenous opioid peptides contribute to antinociceptive potency of intrathecal [Dmt1]DALDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential contribution of opioid and noradrenergic mechanisms of tapentadol in rat models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential respiratory effects of [Dmt1]DALDA and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanism of Dmt-d-Arg-Phe-Lys-NH2: A Statistical Overview
For researchers and drug development professionals, this guide provides a comparative analysis of the synthetic opioid peptide, [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2), focusing on its binding affinity, functional activity, and in vivo analgesic effects compared to standard opioids like morphine.
The peptide, a dermorphin derivative, demonstrates high selectivity and affinity for the mu-opioid receptor.[1] Experimental data indicates that while it is a potent analgesic, its mechanism of action and binding characteristics differ from classical mu-opioid peptides such as DAMGO ([d-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin).[1]
Quantitative Comparison of Receptor Binding and Activity
The following table summarizes the key quantitative metrics for [Dmt¹]DALDA in comparison to morphine and the reference agonist DAMGO.
| Ligand | Receptor Target | Binding Affinity (K D ) | Relative Efficacy (vs. DAMGO) | Key Findings |
| [³H][Dmt¹]DALDA | Mu-Opioid Receptor (MOR-1) | 0.22 nM | 75-91% | High-affinity binding; shows characteristics of a partial agonist in GTPγS assays compared to DAMGO.[1][2] |
| Morphine | Mu-Opioid Receptor | Not specified | 85-86% | Standard full agonist, used as a comparator for analgesic efficacy.[2] |
| DAMGO | Mu-Opioid Receptor | Not specified | 100% (Reference) | A classical mu-opioid peptide used as a standard for full agonist activity.[2] |
In Vivo Analgesic Superiority in Neuropathic Pain
Studies utilizing a rat model of neuropathic pain, induced by spinal nerve ligation, have shown that [Dmt¹]DALDA is more effective than morphine in alleviating thermal hyperalgesia.[2][3] At doses that produce equivalent analgesic effects in non-neuropathic animals, [Dmt¹]DALDA produces a significantly greater increase in paw withdrawal latency in neuropathic rats compared to morphine.[2][3] This suggests that its unique pharmacological profile, which includes inhibition of norepinephrine re-uptake and mitochondria-targeted antioxidant properties, may make it particularly effective for neuropathic pain states.[2][3]
Experimental Methodologies
A breakdown of the key experimental protocols used to generate the comparative data is provided below.
Radioligand Binding Assays
To determine the binding affinity and selectivity of [Dmt¹]DALDA, competitive binding assays were performed using [³H][Dmt¹]DALDA as the radioligand in calf striatal membranes. The dissociation constant (K D ) was calculated from saturation binding experiments. These studies confirmed the high affinity of [Dmt¹]DALDA for the mu-opioid receptor.[1] Competition studies with the classic mu-agonist [³H]DAMGO further established its mu-selectivity.[1]
[³⁵S]GTPγS Functional Assays
The functional activity of [Dmt¹]DALDA as a mu-opioid receptor agonist was assessed using [³⁵S]GTPγS binding assays in brain and spinal cord membranes.[1] This assay measures the activation of G-proteins upon agonist binding to the receptor. In these experiments, [Dmt¹]DALDA potently stimulated [³⁵S]GTPγS binding, confirming its agonist activity. However, it displayed plateaus suggestive of a partial agonist when compared to DAMGO.[1]
Animal Model of Neuropathic Pain
The comparative analgesic effects of [Dmt¹]DALDA and morphine were evaluated in a rat model of neuropathic pain induced by L5 spinal nerve ligation.[2] Seven days after surgery, baseline thermal pain thresholds were measured. The drugs were then administered, and paw withdrawal latencies were re-assessed at time points corresponding to their peak effect (30 minutes for morphine, 120 minutes for [Dmt¹]DALDA).[2] Statistical analysis was performed using a two-way analysis of variance for repeated measures.[2]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of the mu-opioid receptor and the experimental workflow for the in vivo studies.
References
- 1. Characterization of the binding of [3H][Dmt1]H-Dmt-D-Arg-Phe-Lys-NH2, a highly potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Dmt-d-Arg-Phe-A2pr-NH2: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as Dmt-d-Arg-Phe-A2pr-NH2 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle and dispose of it with the assumption that it may possess hazardous properties, including potential biological activity and chemical reactivity. This guide provides a procedural framework for the safe management and disposal of this compound waste streams in a laboratory setting.
I. Waste Classification and Segregation
Effective waste management begins with accurate classification and segregation at the point of generation. All waste materials contaminated with this compound should be categorized and collected in designated, clearly labeled, leak-proof containers.
| Waste Category | Description | Recommended Container |
| Solid Peptide Waste | Unused or expired pure peptide, contaminated lab materials (e.g., weigh boats, filter paper). | Labeled, sealed plastic bags or containers. |
| Contaminated Sharps | Needles, syringes, scalpels, or other sharp instruments in contact with the peptide. | Puncture-resistant sharps container. |
| Liquid Peptide Waste | Solutions containing the peptide, including experimental buffers and solvents. | Labeled, sealed, and chemically compatible bottles. |
| Contaminated Labware | Glassware, plasticware, and other equipment that has come into contact with the peptide. | Designated bins for chemical waste. |
| Personal Protective Equipment (PPE) | Contaminated gloves, lab coats, and safety glasses. | Labeled bags for contaminated PPE. |
II. Disposal Procedures
The following step-by-step protocols are based on general principles for handling peptide and chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Decontamination of Non-Disposable Labware
For reusable glassware and equipment, a thorough decontamination process is essential.
-
Initial Rinse: Rinse the labware three times with a suitable solvent in which the peptide is soluble. Collect this rinsate as liquid peptide waste.
-
Chemical Inactivation (if applicable): If the peptide's reactivity is a concern, a chemical inactivation step may be necessary. This could involve treatment with a strong oxidizing agent or adjusting the pH to extreme levels, followed by neutralization. The specific method should be determined based on the peptide's known chemical properties.
-
Final Wash: Wash with a laboratory detergent and rinse thoroughly with deionized water.
Step 2: Management of Solid and Liquid Waste
Solid and liquid wastes require careful handling and disposal through a certified hazardous waste management service.
-
Collection: Collect all waste streams in their designated containers as described in the table above.
-
Labeling: Ensure all containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration and volume.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed environmental waste management company. Do not dispose of peptide waste down the drain or in regular trash.
Step 3: Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure during handling and disposal.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Contaminated PPE should be disposed of as hazardous waste.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
IV. Emergency Procedures
In case of accidental exposure or spill, follow these immediate safety measures.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including a respirator if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.
Personal protective equipment for handling Dmt-d-Arg-Phe-A2pr-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the synthetic tetrapeptide, Dmt-d-Arg-Phe-A2pr-NH2. Adherence to these procedures is vital for ensuring personnel safety, environmental protection, and maintaining the integrity of your research. The chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated, therefore, due care should be exercised.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet current ANSI standards. A face shield may be required for splash hazards.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves should be worn and inspected before each use. Change gloves immediately upon contact with the substance.[2] |
| Body Protection | Laboratory Coat | A buttoned lab coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath, is required to protect skin and clothing.[2] |
| Respiratory Protection | Respirator | Use of a respirator may be necessary if engineering controls cannot ensure that exposure to dust or fumes is below permissible limits. Annual medical evaluations and fit testing are required for respirator use.[2] |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot; closed-toe and closed-heel are required.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for receiving, storing, handling, and disposing of this peptide.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the peptide into your chemical inventory system.
-
For long-term stability, store the lyophilized peptide in a cool, dry place at temperatures between -20°C and -80°C.[3] Keep the container tightly sealed to prevent moisture absorption.[3][4]
2. Preparation for Use:
-
Before opening, allow the peptide container to equilibrate to room temperature in a desiccator to avoid condensation of moisture, which can reduce stability.[4]
-
Conduct all handling procedures in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
3. Reconstitution:
-
When preparing a stock solution, dissolve the peptide in sterile distilled water or a suitable sterile buffer (pH 5-6).
-
If solubility is an issue, sonication may be used to aid dissolution.[4] For peptides with specific properties, other solvents like dilute acetic acid or ammonium bicarbonate may be necessary.[4]
-
Avoid storing peptides in solution for extended periods. For maximum stability, it is recommended to prepare aliquots of the solution and store them frozen.[4] Avoid repeated freeze-thaw cycles.[5]
4. Experimental Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
In case of accidental exposure:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and potential health risks.[3]
1. Waste Segregation:
-
All materials contaminated with the peptide, including vials, pipette tips, and gloves, should be considered chemical waste.
-
Segregate biological waste, such as cell culture media and tissue samples, into designated biohazardous waste containers.[7]
2. Decontamination:
-
Glassware contaminated with the peptide should be decontaminated by washing with a suitable detergent and then treated with an acid bath if necessary.[7] For highly potent peptides, it may be preferable to dispose of the glassware as contaminated waste.[7]
3. Final Disposal:
-
Never dispose of peptides down the drain or in regular trash.[3]
-
Unused peptide and contaminated materials must be disposed of as hazardous chemical waste.[1] This typically involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][3] Consult with your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal service for specific guidance.[3]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. peptide.com [peptide.com]
- 5. How to Store and Handle Research Peptides Safely – Illuminated Peptides [illuminatedpeptides.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. peptiderecon.com [peptiderecon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
